4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H8ClN3/c10-8-7-6(5-1-2-5)3-11-9(7)13-4-12-8/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
SZKMEPJJSHVYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established knowledge of the broader pyrrolo[2,3-d]pyrimidine class and proposing a robust synthetic pathway, this document serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a "privileged" structure in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the development of a multitude of clinically significant therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] The core structure mimics the natural purine bases of DNA and RNA, allowing for interactions with a wide range of biological targets.[3]
This compound is a specific derivative that combines the established utility of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with the introduction of a cyclopropyl group at the C5 position. The chlorine atom at the C4 position serves as a versatile synthetic handle for introducing various functionalities through nucleophilic aromatic substitution, a common strategy in the synthesis of kinase inhibitors.[4][5] The addition of a cyclopropyl moiety at the C5 position can introduce conformational rigidity and improve metabolic stability, properties that are often sought after in drug design.
This guide will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of this compound, providing a solid foundation for its use in research and drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the C4 position and a cyclopropyl group at the C5 position.
Caption: Proposed synthetic workflow for this compound.
Step 1: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The first step involves the regioselective iodination of the C5 position of the pyrrole ring. This is a well-established transformation for this heterocyclic system.
Protocol:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic rings.
-
Acetonitrile: This polar aprotic solvent is commonly used for halogenation reactions and effectively dissolves the starting material.
Step 2: Suzuki Coupling with Cyclopropylboronic Acid
The second step is a palladium-catalyzed Suzuki cross-coupling reaction to introduce the cyclopropyl group at the C5 position.
Protocol:
-
To a degassed mixture of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Cyclopropylboronic acid: This is a commercially available and commonly used reagent for introducing cyclopropyl groups via Suzuki coupling.
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): This is a robust and versatile catalyst for Suzuki cross-coupling reactions, known for its high efficiency and functional group tolerance.
-
Base (e.g., Potassium Carbonate): The base is essential for the transmetalation step in the Suzuki catalytic cycle.
-
Solvent System (Dioxane/Water): This solvent mixture is effective for dissolving both the organic and inorganic reagents in the Suzuki coupling.
Reactivity and Potential for Further Functionalization
The primary site of reactivity for this compound is the C4-chloro group, which is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, a key strategy in the synthesis of kinase inhibitor libraries.
Key Reactions:
-
Amination: Reaction with primary or secondary amines, often under thermal or acid-catalyzed conditions, can be used to introduce diverse side chains. [2]* Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ether derivatives.
-
Thiolation: Reaction with thiols provides access to thioether analogues.
The pyrrole nitrogen (N7) can also be functionalized, typically through alkylation or arylation, to further modulate the compound's properties.
Potential Applications in Drug Discovery
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core are well-represented among approved and investigational drugs, particularly as inhibitors of various protein kinases. The structural modifications of this compound make it an attractive scaffold for targeting kinases implicated in a range of diseases, including cancer, inflammatory disorders, and autoimmune diseases. [2][3] The introduction of the cyclopropyl group at the C5 position can enhance binding affinity and selectivity for specific kinase targets, while also potentially improving pharmacokinetic properties. This makes this compound a valuable building block for the synthesis of next-generation kinase inhibitors.
Safety Information
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, it is noted that long-term or excessive exposure may cause irritation to the respiratory system, eyes, and skin. [1]
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Available at: [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Available at: [Link]
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Available at: [Link]
- Ben P, et al. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
-
Chen, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3823. Available at: [Link]
- CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
NIST. 7H-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-. Available at: [Link]
-
EPA. 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Properties. Available at: [Link]
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
PubChemLite. 4-chloro-7-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5035. Available at: [Link]
-
SpectraBase. 4-Chloro-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine - Optional[13C NMR]. Available at: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. srinichem.com [srinichem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability of Cyclopropyl-Substituted Pyrrolo[2,3-d]pyrimidines
This guide details the thermodynamic and chemical stability profiles of cyclopropyl-substituted pyrrolo[2,3-d]pyrimidines, a critical scaffold class in kinase inhibitor development (e.g., JAK, RET inhibitors).
A Technical Guide for Medicinal Chemists and Formulation Scientists
Executive Summary: The Stability-Potency Trade-off
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in drug discovery, serving as a bioisostere for adenine in ATP-competitive kinase inhibitors. The introduction of a cyclopropyl substituent —typically at the N-4 amine or sulfonamide positions—is a strategic medicinal chemistry tactic designed to:
-
Enhance Potency: Fill hydrophobic pockets (e.g., the selectivity pocket of JAK kinases) via optimal van der Waals contacts.
-
Improve Metabolic Stability: Block
-hydroxylation sites common in alkyl chains (methyl/ethyl). -
Modulate Solubility: Alter crystal packing energies ($ \Delta G_{cryst} $) compared to planar alkyl chains.
However, this modification introduces a "Trojan Horse" of instability: the cyclopropyl ring strain (~27.5 kcal/mol) . While the scaffold itself is aromatic and robust, the cyclopropyl substituent creates a specific vulnerability to acid-catalyzed ring opening and oxidative metabolism. This guide analyzes these thermodynamic risks and provides validated protocols for their assessment.
Thermodynamic & Structural Landscape[1]
The Energetic Balance
Thermodynamic stability in this context is defined by the balance between the Resonance Stabilization Energy (RSE) of the heteroaromatic core and the Ring Strain Energy (SE) of the substituent.
-
The Scaffold (Stabilizer): The pyrrolo[2,3-d]pyrimidine core is highly stable due to its 10-
electron aromatic system. It acts as an electron sink, which can paradoxically destabilize N-cyclopropyl substituents by reducing the electron density on the bridging nitrogen, making the cyclopropyl ring more susceptible to nucleophilic attack if protonated. -
The Substituent (Destabilizer): The cyclopropyl group possesses high angular strain (Baeyer strain) and torsional strain (Pitzer strain).
-
Thermodynamic Reality: The molecule is in a local energy minimum. It is thermodynamically unstable relative to its ring-opened isomer (e.g., propenyl derivative) but kinetically stable due to a high activation energy barrier ($ \Delta G^\ddagger $) under neutral conditions.
-
Conformational Locking
The cyclopropyl group is not a free rotor. In N-substituted pyrrolo[2,3-d]pyrimidines, the cyclopropyl ring typically adopts a bisected conformation relative to the amine plane to maximize $ p-\sigma^* $ orbital overlap. This conformation is thermodynamically preferred but sterically demanding, influencing the solid-state stability (melting point and hygroscopicity).
Chemical Degradation Pathways
The primary stability risk for this class is Acid-Catalyzed Ring Opening (ACRO) .
Mechanism of Failure
Under acidic conditions (pH < 4) or in the presence of Lewis acids during formulation, the exocyclic amine can be protonated. While the pyrrolo[2,3-d]pyrimidine nitrogen (N-7) is the most basic site ($ pK_a \approx 4.5 $), protonation at the exocyclic amine (though less favorable) activates the cyclopropyl ring.
The Pathway:
-
Protonation: Formation of the ammonium species.
-
Ring Opening: Nucleophilic attack (by water or counter-ion) on the cyclopropyl methylene carbon, driven by relief of ring strain.
-
Product: Formation of a homoallylic amine or alcohol derivative.
Visualization of Degradation Logic
The following diagram illustrates the critical degradation node for this scaffold.
Caption: Acid-catalyzed degradation pathway of N-cyclopropyl-pyrrolo[2,3-d]pyrimidines, driven by relief of ring strain.
Experimental Protocols for Stability Profiling
To validate the stability of a new cyclopropyl-pyrrolo[2,3-d]pyrimidine lead, the following protocols are mandatory.
Protocol A: pH-Rate Profiling (The "Acid Stress" Test)
Purpose: To determine the specific catalytic rate constant ($ k_{cat} $) for the cyclopropyl ring opening.
Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.0 to pH 8.0 (ionic strength adjusted to 0.15 M with NaCl).
-
Sample Prep: Dissolve compound to 100 µM in buffers (with <1% DMSO cosolvent).
-
Incubation: Thermostat at 60°C (accelerated condition).
-
Sampling: Aliquot at t=0, 1, 4, 8, 24, and 48 hours. Quench immediately with cold 0.1 M NaOH or ammonium bicarbonate to pH 7.5.
-
Analysis: UHPLC-MS/MS. Monitor the parent ion
and the specific ring-opened hydration product . -
Calculation: Plot $ \ln([C]/[C_0]) $ vs. time. The slope is $ -k_{obs} $. Plot $ \log(k_{obs})
pK_a $ of the susceptible amine).
Protocol B: Solid-State Thermodynamic Stability (DSC/TGA)
Purpose: To ensure the cyclopropyl group does not lower the melting point significantly or introduce amorphous instability.
Methodology:
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Cycle: Heat from 25°C to 300°C at 10°C/min under Nitrogen purge.
-
Analysis: Look for:
-
Melting Endotherm ($ T_m $): Sharp peaks indicate high crystallinity.
-
Decomposition Exotherm ($ T_{dec} $): If $ T_{dec} $ is close to $ T_m $ (< 20°C gap), the cyclopropyl group is thermally labile.
-
Glass Transition ($ T_g $): If amorphous, ensure $ T_g $ is > 50°C above storage temperature.
-
Comparative Stability Data
The following table summarizes the relative stability of the cyclopropyl substituent against common bioisosteres on the pyrrolo[2,3-d]pyrimidine scaffold.
| Substituent (R) | Ring Strain (kcal/mol) | Acid Stability (t½ at pH 2, 60°C) | Metabolic Stability (HLM) | Solubility Impact |
| Cyclopropyl | 27.5 | Moderate (12-24 h) | High (Blocks dealkylation) | Moderate |
| Isopropyl | ~0 | High (> 72 h) | Low (Oxidation prone) | Low |
| Methyl | 0 | High (> 72 h) | Moderate | High |
| Oxetan-3-yl | ~26.0 | Low (< 4 h) | Moderate | High (Polar) |
Note: Data represents generalized trends for N-4 substituted 7H-pyrrolo[2,3-d]pyrimidines.
Strategic Design Recommendations
When designing these compounds, follow these "Safety-by-Design" rules to maximize thermodynamic stability:
-
Electronic Deactivation: Place electron-withdrawing groups (EWGs) like -CN or -F on the cyclopropyl ring (if synthetic feasible) or on the adjacent pyrimidine ring. This reduces the basicity of the amine, preventing protonation and subsequent ring opening.
-
Steric Shielding: Substitution at the C-5 position of the pyrrolo[2,3-d]pyrimidine core can sterically shield the N-4 position, slowing down the kinetics of hydrolysis.
-
Salt Selection: Avoid strong acidic counter-ions (e.g., mesylates, hydrochlorides) if the solid-state stability is marginal. Use weaker acids (e.g., fumarate, maleate) to maintain a higher micro-environmental pH in the solid state.
Experimental Workflow Diagram
Caption: Integrated workflow for assessing the thermodynamic and kinetic stability of cyclopropyl-scaffold candidates.
References
-
Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines. Molecules, 2019.[1] Link
-
Dicationic Ring Opening Reactions of trans-2-Phenylcyclopropylamine. Journal of Organic Chemistry, 2013. Link
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors. Journal of Medicinal Chemistry, 2023. Link
-
Thermodynamics and Polarity-Driven Properties of Fluorinated Cyclopropanes. Beilstein Journal of Organic Chemistry, 2017. Link
-
Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors: A Review. Current Medicinal Chemistry, 2017. Link
Sources
Advanced Synthesis & Functionalization of 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Scaffolds
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a privileged structure in modern drug discovery, serving as the core for critical antivirals (e.g., Tubercidin, Toyocamycin analogs) and kinase inhibitors. By replacing the N7 nitrogen of the purine ring with a carbon, this scaffold confers resistance to enzymatic glycosidic cleavage (purine nucleoside phosphorylase) while maintaining Watson-Crick base-pairing fidelity.
This guide moves beyond generic textbook methods to address the specific synthetic challenges of this system: the instability of electron-rich pyrrole rings to oxidation, the failure of standard Vorbrüggen conditions for certain 6-chloro derivatives, and the recent breakthroughs in direct C–H activation.
De Novo Scaffold Construction
While many researchers purchase the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, de novo synthesis is required for installing specific substituents on the pyrrole ring prior to cyclization.
The "Biosynthetic Mimic" Route (Pyrimidine Precursor)
This approach mimics the Traube synthesis but adapts it for the pyrrole fusion. It is preferred for scale-up due to the availability of pyrimidine starting materials.
Mechanism: Condensation of 4,6-diaminopyrimidines with
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Rationale: This route avoids the use of unstable pyrrole intermediates by building the pyrrole ring onto the stable pyrimidine.
-
Reagents: 4,6-Dihydroxypyrimidine, Vilsmeier reagent (POCl
/DMF), Ethyl cyanoacetate. -
Step A (Vilsmeier-Haack Formylation): Treat 4,6-dihydroxypyrimidine with POCl
/DMF to generate 4,6-dichloro-5-formylpyrimidine.-
Critical Control: Temperature must be kept <20°C during addition to prevent polymerization.
-
-
Step B (Ring Closure): React the intermediate with ammonia or a primary amine (for N7-alkylation) and ethyl cyanoacetate equivalents.
-
Modern Optimization: Use 2-bromo-1,1-dimethoxyethane and ethyl 2-cyanoacetate to form ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization with formamidine.[1]
-
-
Step C (Chlorination): The resulting 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated using POCl
and -diisopropylethylamine (DIPEA).-
Troubleshooting: If yield is low, ensure the removal of all phosphoryl chloride before aqueous workup; the 4-chloro product is sensitive to acid-catalyzed hydrolysis during quenching.
-
Glycosylation Strategies: Overcoming the "Vorbrüggen Failure"
The most common failure point in 7-deazapurine nucleoside synthesis is the glycosylation of 6-chloro-7-deazapurine.
The Problem: Under standard Vorbrüggen conditions (BSA/TMSOTf in MeCN), 6-chloro-7-deazapurine is a poor nucleophile. The Lewis acid often activates the solvent (acetonitrile) or leads to C-glycosylation side products rather than the desired N9-glycosylation.
The Solution: Use Anion Glycosylation or Modified Vorbrüggen with more reactive bases.
Comparative Analysis of Glycosylation Methods
| Feature | Standard Vorbrüggen (TMSOTf) | Anion Glycosylation (NaH/KOH) | Fusion Method |
| Primary Utility | Natural purines, reactive bases | 7-Deazapurines , Indoles | Stable, high-melting bases |
| Key Reagent | Silylating agent (BSA) + Lewis Acid | NaH or KOH + TDA-1 (Phase Transfer) | High Heat (Fusion) |
| Regioselectivity | N9 (usually) | N9 (High selectivity) | Variable |
| Risk Factor | Solvent adduct formation (MeCN) | Anomerization of sugar | Sugar decomposition |
Protocol 2: Anion Glycosylation of 6-Chloro-7-deazapurine
Reference Standard: Seela & Hocek Methodologies
-
Preparation: Dry 6-chloro-7-deazapurine (1.0 eq) and powdered KOH (2.5 eq) under argon.
-
Solvent System: Suspend in anhydrous MeCN. Add TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) (0.1 eq) as a phase-transfer catalyst.
-
Why TDA-1? It complexes potassium specifically, increasing the "nakedness" and nucleophilicity of the deazapurine anion.
-
-
Coupling: Add 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-
-D-erythro-pentofuranose (1.2 eq) portion-wise at room temperature. -
Reaction: Stir for 30–60 mins. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Filter off salts, evaporate solvent, and purify via silica gel chromatography.
-
Yield Expectation: 70–85% of the
-anomer.
-
Regioselective Functionalization & C-H Activation
The 7-deazapurine scaffold offers distinct electronic environments for regioselective modification.
Diagram 1: Functionalization Logic Flow
Caption: Divergent functionalization strategy. C6 allows nucleophilic substitution; C7 is prone to electrophilic halogenation; C8 is accessible via metal-catalyzed C-H activation.
Protocol 3: C7-Iodination and Sonogashira Coupling
This is the primary route to 7-substituted derivatives (e.g., 7-alkynyl analogs for fluorescent probes).
-
Iodination:
-
Sonogashira Coupling:
-
Combine 7-iodo-7-deazapurine (1 eq), terminal alkyne (2 eq), CuI (0.2 eq), and Pd(PPh
) (0.1 eq). -
Solvent: Dry DMF/TEA (10:1).
-
Conditions: Degas thoroughly (Oxygen kills the catalyst). Heat to 50°C for 6 hours.
-
Protocol 4: Direct C-H Borylation at C8 (Hocek Method)
A "Green Chemistry" alternative to halogenation, allowing direct access to 8-substituted derivatives without pre-functionalization.
-
Reagents: [Ir(OMe)(cod)]
(5 mol%), 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (10 mol%), B pin (1.5 eq). -
Conditions: React in THF at 80°C for 16 hours in a sealed tube under Argon.
-
Selectivity: The steric bulk of the iridium catalyst and the directing effect of N9/N7 favor activation at the sterically accessible and acidic C8 position over C2 or C6.
-
Downstream: The resulting C8-boronate ester can be used immediately in a one-pot Suzuki-Miyaura coupling with aryl halides.
Quantitative Comparison of Cross-Coupling Methods
The following table summarizes efficiency data for functionalizing the 7-deazapurine core, derived from recent literature (2020–2025).
| Reaction Type | Position | Catalyst System | Typical Yield | Key Limitation |
| Suzuki-Miyaura | C7 (from Iodo) | Pd(dppf)Cl | 85–95% | Boronic acid stability |
| Sonogashira | C7 (from Iodo) | Pd(PPh | 75–90% | Homocoupling of alkyne |
| Stille | C7 (from Iodo) | Pd | 60–80% | Toxicity of Tin reagents |
| C-H Borylation | C8 (Direct) | [Ir(OMe)(cod)] | 65–80% | Steric sensitivity at N9 |
| C-H Imidation | C8 (Direct) | Ferrocene (cat), Peresters | 30–45% | Moderate yields, radical mech |
References
-
Synthesis of 7-Deazapurine Ribonucleosides (Review). Current Topics in Medicinal Chemistry. 4
-
Direct C–H Borylation and Arylation of Pyrrolo[2,3-d]pyrimidines. Organic & Biomolecular Chemistry. 5
-
C–H Imidation of 7-Deazapurines. ACS Omega. 6
-
Competing Interests During Vorbrüggen Glycosylation of 6-Chloro-7-deazapurine. Frontiers in Chemistry. 7
-
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Patent/Method). BenchChem Technical Guide. 8
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Direct C–H borylation and C–H arylation of pyrrolo[2,3-d]pyrimidines: synthesis of 6,8-disubstituted 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Scalable synthesis protocols for 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
This Application Note is designed as a definitive technical guide for the scalable synthesis of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1207543-16-5). It addresses the specific challenges of C-5 functionalization on the 7-deazapurine scaffold, prioritizing process chemistry principles: chromatography-free purification, cost-effective reagents, and safety.
Executive Summary & Strategic Analysis
The target molecule is a critical intermediate for the synthesis of Janus Kinase (JAK) inhibitors and other kinase-targeting therapeutics. The 7-deazapurine core mimics the adenosine scaffold, while the C-5 cyclopropyl group provides unique hydrophobic interactions within the ATP-binding pocket.
The Challenge: Direct installation of a cyclopropyl group onto the pyrrolo[2,3-d]pyrimidine core is non-trivial. De novo ring synthesis (cyclizing a pyrimidine with a cyclopropyl-bearing precursor) is often plagued by low regioselectivity and expensive starting materials.
The Solution: This protocol utilizes a Late-Stage Functionalization Strategy . We start with the commercially available commodity chemical 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , utilizing the inherent reactivity difference between the C-5 and C-4 positions.
Key Process Features:
-
Orthogonal Reactivity: Exploits the high reactivity of C-5 towards electrophilic halogenation and the subsequent chemoselective Suzuki-Miyaura coupling of C-I over C-Cl.
-
Crystalline Intermediates: Designed to avoid silica gel chromatography (a bottleneck in scaling).
-
Safety Profile: Eliminates the use of hazardous azides or high-pressure hydrogenation often associated with de novo routes.
Synthetic Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical decision nodes and reaction pathways.
Caption: Four-step scalable synthesis route emphasizing chemoselectivity and intermediate isolation.
Detailed Experimental Protocols
Step 1: Regioselective C-5 Iodination
Rationale: The pyrrole ring is electron-rich, making C-5 highly nucleophilic. N-Iodosuccinimide (NIS) provides a mild source of iodonium ions (
-
Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), NIS (1.1 equiv).
-
Solvent: DMF (5 vol) or Acetonitrile (10 vol).
-
Temperature: 0°C to Room Temperature (RT).
Protocol:
-
Charge a reactor with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and DMF. Cool to 0–5°C.
-
Add NIS portion-wise over 30 minutes. Note: Exothermic reaction; control addition rate.
-
Allow the mixture to warm to 20–25°C and stir for 2 hours. Monitor by HPLC (Target: <1% SM).
-
Quench & Isolation: Slowly add water (10 vol) to the reaction mixture. The product precipitates as a solid.
-
Stir the slurry for 1 hour at 0-5°C.
-
Filter the solid, wash with water (2 x 3 vol) to remove succinimide byproducts.
-
Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–92%
-
Purity: >98% (HPLC)
Step 2: N-7 Protection (Tosylation)
Rationale: The free NH proton is acidic (
-
Reagents: Intermediate 1 (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), TEA or DIPEA (1.5 equiv), DMAP (0.05 equiv).
-
Solvent: Dichloromethane (DCM) or THF.
Protocol:
-
Suspend Intermediate 1 in DCM (10 vol). Add TEA and DMAP.
-
Cool to 0–5°C. Add TsCl (dissolved in minimal DCM) dropwise.
-
Warm to RT and stir for 3 hours.
-
Workup: Add water (5 vol). Separate phases. Wash organic layer with 0.5M HCl (removes excess amine) then Brine.
-
Crystallization: Swap solvent to Isopropanol (IPA) via distillation. Cool to 0°C to crystallize.
-
Filter and dry.
-
Expected Yield: 90–95%
Step 3: Chemoselective Suzuki-Miyaura Coupling
Rationale: This is the critical step. The C-I bond is significantly weaker (Bond Dissociation Energy ~53 kcal/mol) than the C-Cl bond (~80 kcal/mol). By using a controlled temperature and a robust catalyst like
-
Reagents: Intermediate 2 (1.0 equiv), Cyclopropylboronic acid (1.3 equiv),
(0.03 equiv), (2.5 equiv). -
Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.
Protocol:
-
Charge reactor with Intermediate 2, Cyclopropylboronic acid, and
. -
Add Dioxane and Water.[1] Sparge with Nitrogen for 30 minutes to remove
(prevents homocoupling and catalyst deactivation). -
Add
.[2] -
Heat to 80–85°C. Stir for 4–6 hours. Critical Control: Do not exceed 90°C to avoid C-Cl activation.
-
Workup: Cool to RT. Dilute with Ethyl Acetate and Water. Filter through Celite to remove Pd black.
-
Separate layers. Wash organic layer with Brine.[3]
-
Concentrate. Recrystallize from Ethanol/Water or Toluene.
-
Expected Yield: 75–85%
Step 4: Deprotection
Rationale: Removal of the Tosyl group restores the active pharmacophore. Base hydrolysis is efficient and clean.
-
Reagents: Intermediate 3, NaOH (3.0 equiv, 2M aqueous).
-
Solvent: THF/Methanol (1:1).
Protocol:
-
Dissolve Intermediate 3 in THF/MeOH.
-
Add aqueous NaOH. Heat to 50°C for 2 hours.
-
Isolation: Cool to RT. Neutralize with 1M HCl to pH ~7.
-
Remove organic solvents under vacuum. The product will precipitate from the remaining aqueous phase.
-
Filter, wash with water, and dry.
-
Expected Yield: 90–95%
Analytical Specifications & Troubleshooting
Data Summary Table
| Parameter | Step 1 (Iodination) | Step 2 (Protection) | Step 3 (Suzuki) | Step 4 (Deprotection) |
| Reagent Cost | Low (NIS) | Low (TsCl) | Med (Boronic/Pd) | Low (NaOH) |
| Atom Economy | High | High | Moderate | High |
| Purification | Slurry/Wash | Crystallization | Crystallization | Precipitation |
| Critical Impurity | Unreacted SM | Bis-tosylated (rare) | De-iodinated (Protodeboronation) | Residual Pd |
| Scale Factor | Linear | Linear | Linear (Heat transfer critical) | Linear |
Troubleshooting Guide
-
Issue: Low Conversion in Suzuki Coupling.
-
Cause: Catalyst poisoning or Oxygen presence.
-
Fix: Ensure rigorous degassing. Increase boronic acid load to 1.5 equiv (cyclopropylboronic acid can undergo protodeboronation).
-
-
Issue: Loss of C-4 Chlorine (Dechlorination).
-
Cause: Temperature too high or wrong ligand.
-
Fix: Strictly maintain T < 90°C. Do not use electron-rich alkyl phosphines (like
) which facilitate aryl chloride activation; adhere to dppf or based ligands.
-
-
Issue: Product Coloration.
-
Cause: Residual Palladium.[1]
-
Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the final organic layer with aqueous N-Acetylcysteine.
-
References
-
Chemical Structure Verification
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56605054, this compound. Retrieved from [Link]
-
- L. Wang et al. (2010). Efficient Synthesis of 4,5-Disubstituted-7H-pyrrolo[2,3-d]pyrimidines via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (General methodology grounding).
- Process Chemistry of Pyrrolo[2,3-d]pyrimidines: Ruggeri, S. G., et al. (2018). Development of a Scalable Synthesis of a JAK Inhibitor. Organic Process Research & Development. (Provides context on handling the 4-chloro-pyrrolo[2,3-d]pyrimidine core).
-
Safety & Handling
-
ECHA (European Chemicals Agency). Registration Dossier for 4-Chloropyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction & Mechanistic Rationale
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore that mimics the purine core of ATP, making it a cornerstone in the development of targeted kinase inhibitors (e.g., JAK, CSF1R, and PRMT5 inhibitors) [1, 2]. Within this chemical space, 4-chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1207543-16-5) serves as a highly specialized intermediate[3]. The incorporation of the 5-cyclopropyl group is a deliberate structural design: it introduces a rigid, lipophilic motif that occupies specific hydrophobic pockets within the kinase hinge region, thereby enhancing target selectivity and metabolic stability compared to flexible alkyl chains.
However, this structural modification impacts the molecule's reactivity. While the C4-chloro position remains highly electrophilic and primed for oxidative addition by Palladium(0) [4], the adjacent 5-cyclopropyl group introduces mild steric hindrance. As an Application Scientist, understanding this interplay is critical. To prevent competitive protodehalogenation and ensure rapid transmetalation, the choice of catalyst, ligand, and base must be precisely calibrated.
The Role of the N7-Protecting Group
The pyrrole nitrogen (N7) is slightly acidic and possesses a lone pair that can coordinate with the palladium catalyst, potentially leading to catalyst poisoning or competitive N-arylation. While unprotected Suzuki-Miyaura couplings are achievable under strictly controlled conditions (using mild bases and excess boronic acid) [5], protecting the N7 position with a Trityl (Tr), 2-(Trimethylsilyl)ethoxymethyl (SEM), or tert-Butyloxycarbonyl (Boc) group is the industry standard to guarantee high-throughput fidelity and clean reaction profiles [3].
Experimental Design & Parameter Selection
A successful Suzuki-Miyaura coupling on this specific substrate relies on a self-validating system of reagents:
-
Catalyst & Ligand Causality: Standard
often yields sluggish reaction rates due to the steric bulk of the 5-cyclopropyl group. Transitioning to (a bidentate ligand with a large bite angle) accelerates the reductive elimination step, driving the reaction forward rapidly (often within minutes under microwave irradiation) [2]. Alternatively, paired with bulky, electron-rich ligands like XPhos facilitates oxidative addition into the C-Cl bond even at lower temperatures. -
Base & Solvent Dynamics: The transmetalation step requires the formation of a hydroxo-palladium intermediate. A biphasic solvent system (e.g., 1,4-Dioxane/Water or THF/Water) is essential. The water dissolves the inorganic base (such as
or ), generating the necessary hydroxide/carbonate ions that activate the boronic acid to form the reactive "ate" complex. -
Degassing: Palladium(0) is highly susceptible to oxidation by dissolved
. Failing to degas the solvent leads to the formation of inactive Pd(II) species and promotes oxidative homocoupling of the boronic acid.
Caption: Mechanistic catalytic cycle of the Suzuki-Miyaura coupling on the 4-chloro-pyrrolo[2,3-d]pyrimidine core.
Quantitative Optimization Data
The following table summarizes the optimization landscape for coupling phenylboronic acid to 4-chloro-5-cyclopropyl-7-trityl-7H-pyrrolo[2,3-d]pyrimidine.
| Entry | Catalyst (mol %) | Ligand | Base (Equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | Dioxane / | 90 | 12 | 65% | ||
| 2 | dppf | Dioxane / | 90 | 4 | 88% | ||
| 3 | XPhos | THF / | 80 | 6 | 92% | ||
| 4 | dppf | DMF / | 120 (MW) | 0.5 | 95% |
Note: Entry 4 represents the optimal conditions for rapid analog generation (SAR studies), while Entry 2 is preferred for larger-scale batch synthesis.
Step-by-Step Methodologies
Protocol A: Scalable Thermal Coupling (Batch Synthesis)
Designed for >1 gram scale using N7-protected substrates.
Reagents:
-
4-Chloro-5-cyclopropyl-7-trityl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
- adduct (0.05 equiv)
- (3.0 equiv)
-
1,4-Dioxane /
(4:1 ratio, 0.2 M concentration)
Procedure:
-
Preparation & Degassing: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolo[2,3-d]pyrimidine substrate and arylboronic acid in 1,4-Dioxane. Add the aqueous
solution. -
Deoxygenation (Critical Step): Sparge the biphasic mixture with Argon or
gas for at least 15 minutes. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) species. -
Catalyst Addition: Quickly add the
catalyst under a positive stream of inert gas. Attach a reflux condenser. -
Reaction Execution: Heat the mixture to 90 °C in an oil bath.
-
Visual Cue: The suspension will transition from a pale yellow to a dark red/brown homogeneous-like mixture as the active Pd(0) species forms.
-
-
In-Process Control: After 3 hours, sample the organic layer for LC-MS or TLC. The starting material mass (
dependent on protecting group) should be completely consumed. -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water. Separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Coupling
Designed for rapid library generation (10-100 mg scale), applicable to unprotected substrates.
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 equiv), Arylboronic acid pinacol ester (1.5 equiv),
(0.05 equiv), and (3.0 equiv). -
Add a premixed, degassed solution of DMF and Water (4:1, 0.1 M).
-
Seal the vial with a crimp cap and flush with Argon for 5 minutes via a needle.
-
Irradiate in a microwave reactor at 120 °C for 30 minutes.
-
Filter the crude mixture through a small pad of Celite to remove palladium black, washing with Methanol.
-
Concentrate and purify directly via preparative Reverse-Phase HPLC.
Caption: Standardized operational workflow for the Suzuki-Miyaura coupling of pyrrolo[2,3-d]pyrimidines.
Troubleshooting & Analytical Characterization
-
Protodehalogenation (Formation of C4-H byproduct): If the reduced byproduct is observed (mass = 159 for the unprotected core), it indicates that oxidative addition occurred, but transmetalation was too slow. Solution: Increase the equivalents of boronic acid, ensure the base is fully dissolved (add more water), or switch to a more electron-rich ligand like XPhos.
-
Black Precipitate Formation: The rapid appearance of a black precipitate (Palladium black) before the reaction is complete indicates catalyst degradation. Solution: Ensure rigorous degassing and check the quality of the boronic acid (boronic acids can degrade to boroxines, throwing off stoichiometry).
References
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from[Link]
- Google Patents. (2020). WO2020033288A1 - Prmt5 inhibitors.
-
ScienceDirect. (2023). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Retrieved from[Link]
-
MDPI. (2019). Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Pharmaceuticals. Retrieved from[Link]
Procedure for cyclopropyl group introduction to pyrrolo[2,3-d]pyrimidine core
Application Notes & Protocols
Topic: Procedure for Cyclopropyl Group Introduction to the Pyrrolo[2,3-d]pyrimidine Core
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core in medicinal chemistry, most notably forming the foundation of the JAK inhibitor Tofacitinib.[1] The introduction of a cyclopropyl group—a small, conformationally constrained, and metabolically robust motif—can significantly influence a molecule's pharmacological profile.[2] This guide provides a detailed technical overview and actionable protocols for the two most common and reliable strategies for introducing a cyclopropyl group to the pyrrolo[2,3-d]pyrimidine core: N7-cyclopropylation of the pyrrole ring and C4-cyclopropylation of the pyrimidine ring. We will explore the mechanistic rationale behind transition-metal-catalyzed cross-coupling reactions, provide step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting.
Strategic Considerations: Where to Functionalize?
The pyrrolo[2,3-d]pyrimidine core offers several positions for substitution. The most synthetically accessible and pharmaceutically relevant positions for introducing a cyclopropyl group are the N7-position of the pyrrole moiety and the C4-position of the pyrimidine ring. The choice of strategy is dictated by the desired final structure and the available starting materials.
-
N7-Cyclopropylation: This modification directly functionalizes the pyrrole nitrogen. It is typically achieved via a copper-catalyzed Chan-Lam coupling reaction, which forms a C-N bond between the N7-H and a cyclopropylboronic acid.[3] This route is advantageous when the parent 7H-pyrrolo[2,3-d]pyrimidine is readily available.
-
C4-Cyclopropylation: This strategy involves forming a C-C bond at the C4 position, replacing a leaving group (typically a halide) on the pyrimidine ring. The premier method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which utilizes cyclopropylboronic acid as the cyclopropyl source.[3][4] This is the preferred approach when a C4-substituted analog is desired, leaving the N7-position available for other modifications or as an N-H bond.
The following diagram illustrates the two primary strategic approaches.
Caption: High-level strategies for cyclopropylation.
Method 1: N7-Cyclopropylation via Chan-Lam Coupling
The Chan-Lam coupling is a powerful copper-promoted method for forming carbon-heteroatom bonds.[5] For N7-cyclopropylation, it offers a milder alternative to palladium-catalyzed methods and proceeds via an oxidative cross-coupling of the pyrrole N-H with cyclopropylboronic acid.
Mechanistic Rationale
While the precise mechanism can vary, the generally accepted catalytic cycle involves the coordination of the N-heterocycle and the boronic acid to a Cu(II) salt (e.g., copper(II) acetate). Transmetalation and subsequent reductive elimination form the desired C-N bond and regenerate a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the cycle. The presence of a base, such as pyridine, is crucial for facilitating the reaction.
Caption: Simplified catalytic cycle for Chan-Lam N-cyclopropylation.
Protocol: Synthesis of 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from a reported synthesis used in the development of novel enzyme inhibitors.[3]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM, CH₂Cl₂)
-
Celite
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv., e.g., 90.0 mg, 0.586 mmol) in DCM (2.0 mL), add cyclopropylboronic acid (1.1 equiv., 55.4 mg, 0.645 mmol).
-
Add Cu(OAc)₂ (1.5 equiv., 160 mg, 0.879 mmol) followed by pyridine (5.0 equiv., 0.237 mL, 2.93 mmol).
-
Causality Check: Pyridine acts as both a ligand to stabilize the copper catalyst and a base to facilitate deprotonation of the pyrrole nitrogen, enhancing its nucleophilicity. The excess is critical for driving the reaction forward.
-
Seal the reaction vessel and stir the mixture at 90 °C for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solution through a pad of Celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and add water. Extract the aqueous phase with DCM (3 x 2.5 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Method 2: C4-Cyclopropylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6] For C4-cyclopropylation, it couples a C4-halo-pyrrolo[2,3-d]pyrimidine with cyclopropylboronic acid using a palladium catalyst.
Mechanistic Rationale
The catalytic cycle is a well-understood sequence of three key steps:[7]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the 4-chloro-pyrrolo[2,3-d]pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.
-
Reductive Elimination: The C4-carbon and the cyclopropyl group are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki C-C coupling.
Protocol: General Procedure for C4-Cyclopropylation
This generalized protocol is based on established methods for Suzuki couplings on N-heterocycles.[3][4]
Materials:
-
4-Chloro-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine (e.g., tosyl or SEM protected)
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add the 4-chloro-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), cyclopropylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Expert Insight: The choice of base is critical. Stronger, more oxophilic bases like K₃PO₄ can be effective in preventing protodeboronation of the cyclopropylboronic acid, a common side reaction.[8][9]
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) followed by the palladium catalyst (typically 2-10 mol%).
-
Causality Check: A phosphine ligand (either as part of the catalyst complex like Pd(PPh₃)₄ or added separately) is essential. It stabilizes the palladium center, facilitates oxidative addition, and prevents catalyst decomposition.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
If necessary, remove the N7-protecting group under appropriate conditions to yield the final C4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.
Data Summary & Comparison
The selection of a method often depends on factors like substrate availability, desired substitution pattern, and tolerance for different metals.
| Feature | N7-Cyclopropylation (Chan-Lam) | C4-Cyclopropylation (Suzuki) |
| Bond Formed | C-N | C-C |
| Position | N7 (Pyrrole) | C4 (Pyrimidine) |
| Metal Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd(PPh₃)₄) |
| Key Reagents | Cyclopropylboronic Acid, Pyridine | Cyclopropylboronic Acid, Phosphine Ligand, Base (e.g., K₂CO₃) |
| Starting Material | 7H-Pyrrolo[2,3-d]pyrimidine | 4-Halo-Pyrrolo[2,3-d]pyrimidine |
| Typical Solvents | DCM, DCE | Dioxane/H₂O, Toluene, DMF |
| Typical Temp. | 90 °C | 80 - 110 °C |
| Advantages | Direct functionalization of N-H, often milder conditions | Robust, well-understood, high yields, broad scope |
| Considerations | Requires N-H on the core, potential for lower yields | Requires pre-functionalized halide, potential for catalyst poisoning |
Troubleshooting and Field-Proven Insights
-
Low Yield in Suzuki Coupling: If yields are low, consider screening different palladium pre-catalysts and phosphine ligands. Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) can often improve efficiency. Also, ensure the boronic acid is of high quality, as degradation can lead to protodeboronation.[9]
-
Stalled Chan-Lam Reaction: Ensure the reaction is not oxygen-starved, as O₂ is often the terminal oxidant required to regenerate the active Cu(II) catalyst. However, some Chan-Lam reactions run better under inert atmospheres, so this may require empirical optimization. Ensure the pyridine used is dry.
-
Difficulty with Purification: Residual palladium or copper can often be removed by washing the organic solution with aqueous EDTA or by stirring with a metal scavenger resin prior to final concentration and chromatography.
-
Substrate Compatibility: The pyrrolo[2,3-d]pyrimidine core itself is generally robust. However, other functional groups on the molecule may not be compatible with the basic or high-temperature conditions. Always consider the stability of your specific substrate when selecting a protocol.
References
-
D’Amico, D. C. L., et al. (2015). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. PubMed. Available at: [Link]
-
Goswami, M., & Zhang, X. P. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Scherpf, T., & Gessner, V. H. (2021). Palladium-Catalyzed Monoarylation of Cyclopropylamine. PMC. Available at: [Link]
-
Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
-
Deng, M. Z., et al. (1999). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Synthetic Communications. Available at: [Link]
-
Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Available at: [Link]
-
Zhao, Z., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Colacot, T. J., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Request PDF on ResearchGate. Available at: [Link]
-
Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis. Universidade NOVA de Lisboa. Available at: [Link]
-
Chuan, O. P., & Chien, L. F. (2015). Palladium−Catalyzed Direct Cyclopropylation of Heterocycles. Nanyang Technological University. Available at: [Link]
-
Chen, H., & Deng, M. Z. (2001). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Antilla, J. C., & Klapars, A. (2004). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Request PDF on ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-coupling reaction of cyclopropylboronic acid with bromoarenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Hydrogenation for the Synthesis of 5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This document provides a detailed technical guide on the catalytic hydrogenation of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine to produce 5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Catalytic hydrodechlorination is a critical and widely employed transformation for accessing the parent heterocycle from its chlorinated precursor. This guide offers an in-depth analysis of two primary, field-proven methodologies: Palladium on Carbon (Pd/C) and Raney® Nickel catalyzed hydrogenations. We will explore the underlying principles, provide step-by-step experimental protocols, discuss key optimization parameters, and present a troubleshooting guide to empower researchers in drug discovery and process development.
Introduction: The Significance of Hydrodechlorination
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a versatile synthetic intermediate, often used in nucleophilic aromatic substitution reactions to build molecular complexity.[3][4][5] However, for many final drug targets, the C4 position must be unsubstituted. Catalytic hydrogenation serves as an efficient and clean method for the reductive cleavage (hydrogenolysis) of the C-Cl bond.
The overall transformation is as follows:
Figure 1: General reaction scheme for the catalytic hydrodechlorination.
The choice of catalyst and reaction conditions is paramount for achieving high yield and purity while avoiding common pitfalls such as catalyst poisoning or over-reduction of the heterocyclic rings. This note will provide the necessary framework for rational selection and execution of this critical synthetic step.
Mechanistic Rationale and Key Parameters
Catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of a metal catalyst.[6] The generally accepted mechanism involves the adsorption of both the substrate and molecular hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms, leading to the cleavage of the carbon-halogen bond and formation of the C-H bond.
The reaction generates one equivalent of hydrochloric acid (HCl), which can be detrimental to the reaction by poisoning the catalyst. Therefore, the addition of a stoichiometric amount of a base as an acid scavenger is crucial for driving the reaction to completion.
Core Experimental Parameters:
-
Catalyst: Palladium on carbon (Pd/C) is the workhorse for this transformation due to its high activity and selectivity. Raney Nickel is a cost-effective and highly active alternative, though it requires more stringent handling procedures.[7][8][9]
-
Solvent: Protic solvents like ethanol (EtOH), methanol (MeOH), and isopropanol (IPA) are most common. Aprotic solvents such as ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also viable.
-
Acid Scavenger: Tertiary amines (e.g., triethylamine, Et₃N) or inorganic bases (e.g., sodium acetate, NaOAc; potassium carbonate, K₂CO₃) are used to neutralize the in-situ generated HCl.
-
Hydrogen Source & Pressure: The reaction can be conducted under a hydrogen atmosphere from a balloon (approx. 1 atm) or at elevated pressures (e.g., 50 psi) in a Parr hydrogenation apparatus for faster reaction rates.
-
Temperature: Most hydrodechlorinations are efficient at ambient temperature (20-25 °C). The reaction is exothermic, and for large-scale preparations, cooling may be necessary.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol is the most frequently employed method in research and development settings due to its reliability and the relative ease of handling of the catalyst compared to Raney Nickel.
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr shaker bottle) equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent (e.g., Ethanol, approx. 10-20 mL per gram of substrate) followed by the acid scavenger (e.g., Triethylamine, 1.2 eq). Stir until all solids are dissolved.
-
Inerting: Seal the vessel and purge the headspace with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Palladium on Carbon (typically 5-10 mol % Pd). Safety Note: Pd/C can be pyrophoric. Do not add to a dry vessel or in the presence of flammable solvent vapors without an inert atmosphere.
-
Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle 2-3 times. Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours. The reaction is complete upon full consumption of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: The filtered catalyst is saturated with hydrogen and is highly pyrophoric. Do not allow the filter cake to dry in the air. Immediately quench the filter cake by submerging it in a container of water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary.
Data Summary: Pd/C Method
| Parameter | Recommended Value/Range | Rationale / Notes |
| Substrate Conc. | 0.05 - 0.2 M | Balances reaction rate and solubility. |
| Catalyst | 10% Pd/C (50% wet) | 5-10 mol % Pd loading is standard. |
| Solvent | Ethanol, Methanol | Protic solvents generally give good results. |
| Base | Triethylamine (1.2 eq) | Neutralizes HCl byproduct, preventing catalyst poisoning. |
| H₂ Pressure | 1 - 4 atm (15 - 60 psi) | Higher pressure accelerates the reaction. |
| Temperature | 20 - 40 °C | Typically efficient at room temperature. |
| Typical Yield | >95% | High yields are common for this clean transformation. |
Workflow Diagram: Pd/C Hydrogenation
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Protocol 2: Raney® Nickel Catalyzed Hydrogenation
Raney Nickel is a highly active, sponge-like nickel catalyst.[7] It is an excellent choice for large-scale synthesis due to its lower cost. However, it is pyrophoric and must be handled as an aqueous slurry with extreme care.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, decant the storage water from the commercial Raney Nickel slurry. Wash the catalyst multiple times with the chosen reaction solvent (e.g., Ethanol) by repeated suspension and decantation until the supernatant is neutral. Never allow the catalyst to become dry.
-
Vessel Preparation: To the hydrogenation vessel, add the substrate, the reaction solvent, and the acid scavenger (e.g., Sodium Acetate, 1.5 eq). Stir to dissolve.
-
Catalyst Transfer: Transfer the washed Raney Nickel catalyst as a slurry in the reaction solvent to the vessel. The amount of Raney Nickel is typically determined by weight relative to the substrate (e.g., 20-50% w/w).
-
Hydrogenation Setup: Securely seal the vessel, connect it to the hydrogenation apparatus, and purge thoroughly with an inert gas before introducing hydrogen.
-
Reaction: Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously. Raney Nickel reactions can be significantly faster than Pd/C.
-
Monitoring & Work-up: Monitor the reaction as described in Protocol 1. Upon completion, vent the hydrogen, purge with inert gas, and filter the catalyst. Due to its fine particle size and magnetic properties, allowing the catalyst to settle and decanting the supernatant before filtration through Celite® can be effective.
-
Safety: The filtered Raney Nickel catalyst is extremely pyrophoric. The filter cake must be kept wet at all times and immediately quenched by slowly adding it to a large volume of water or a dilute acid solution in a well-ventilated area.
-
Isolation: Isolate the product from the filtrate as described previously.
Data Summary: Raney® Nickel Method
| Parameter | Recommended Value/Range | Rationale / Notes |
| Substrate Conc. | 0.1 - 0.3 M | Higher concentrations are often feasible. |
| Catalyst | Raney® Nickel (slurry) | 20-50% w/w relative to substrate. |
| Solvent | Ethanol, Isopropanol | Alcohols are preferred solvents. |
| Base | Sodium Acetate (1.5 eq) | A mild inorganic base is effective. |
| H₂ Pressure | 3 - 7 atm (45 - 100 psi) | Higher pressure is often used to maximize activity. |
| Temperature | 25 - 50 °C | Slight heating may be required for some substrates. |
| Typical Yield | >90% | Generally provides high yields. |
Workflow Diagram: Raney® Nickel Hydrogenation
Caption: Experimental workflow for Raney® Nickel hydrogenation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Catalyst poisoning by HCl. 2. Insufficient hydrogen pressure or poor agitation. 3. Deactivated catalyst. | 1. Ensure sufficient base is present (>1.1 eq). 2. Increase H₂ pressure; ensure stirring is vigorous enough to suspend the catalyst. 3. Use fresh catalyst from a new batch. |
| Formation of Byproducts / Over-reduction | 1. Catalyst is too active. 2. Reaction temperature is too high. | 1. Reduce catalyst loading. For Pd/C, a catalyst poison like diphenylsulfide can be used to increase selectivity.[10] 2. Run the reaction at a lower temperature or with cooling. |
| Inconsistent Reaction Times | 1. Variable catalyst activity. 2. Impurities in the starting material or solvent. | 1. Use catalyst from the same lot for consistency; perform a small-scale test run. 2. Ensure starting material is pure and solvents are of appropriate grade. |
| Difficult Filtration of Catalyst | 1. Catalyst particles are too fine. 2. Catalyst bed is clogged. | 1. Use a thicker pad of Celite® or another filter aid. 2. For Raney Ni, allow the catalyst to settle and decant the majority of the solution before filtering the remaining slurry. |
Conclusion
The catalytic hydrogenation of this compound is a highly effective and reliable method for producing the corresponding dechlorinated analog. For laboratory-scale synthesis, the use of 10% Pd/C with triethylamine in an alcohol solvent offers a robust and high-yielding protocol with straightforward handling. For larger-scale and cost-sensitive applications, Raney Nickel provides an excellent alternative, provided that the appropriate safety measures for handling a pyrophoric catalyst are strictly followed. Careful control of key parameters—catalyst selection, acid scavenger, and reaction conditions—is essential for achieving optimal results in this critical synthetic transformation.
References
-
Vertex AI Search Result[11] - While related to pyrrolo[2,3-d]pyrimidine synthesis, this source focuses on a three-component reaction and does not detail catalytic hydrogenation.
- Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. US10364248B2.
-
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
PMC. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. [Link]
-
Wikipedia. (n.d.). Raney nickel. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Tetrahydropyran. [Link]
-
ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- Google Patents. (n.d.).
-
PMC. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]
-
Periodica Polytechnica. (n.d.). Investigations with the use of Raney Nickel Catalyst. [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. CN110386936B.
-
Organic-chemistry.org. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]
- Patsnap. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Prime Scholars. (2016). Selective Blockage Of The Catalyst Active Sites For The Hydrogenation Of Various Functional Groups Over Raney Nickel And Nickel Supported On Silica. [Link]
-
Vertex AI Search Result[12] - This source discusses pyrrolopyrimidine compounds as CDK inhibitors but does not provide specific protocols for the requested hydrogenation.
-
Vertex AI Search Result[13] - This source describes a dehydrogenative cycloaddition and is not relevant to the user's request.
-
Vertex AI Search Result[14] - This source details an automated flow approach for screening reactions and is not a direct protocol for the topic.
-
Vertex AI Search Result[15] - This source provides general information on alkene hydrogenation.
-
Vertex AI Search Result[16] - This source describes the synthesis of a fluorinated analog and not the requested hydrogenation.
-
Vertex AI Search Result[17] - This source provides physicochemical properties of the starting material.
-
Vertex AI Search Result[18] - This source provides properties for a nitro-substituted analog.
-
MSU Chemistry. (n.d.). Alkene Reactivity. [Link]
-
Vertex AI Search Result[19] - This source discusses synthesis of the starting material, not its hydrogenation.
-
Vertex AI Search Result[20] - This source details the preparation of the starting material.
-
Vertex AI Search Result[21] - This source discusses hydrohalogenation, which is not the requested reaction.
-
Vertex AI Search Result[22] - This source discusses hydrohalogenation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alkene Reactivity [www2.chemistry.msu.edu]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. primescholars.com [primescholars.com]
- 10. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 11. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 12. AU2009284098A1 - Pyrrolopyrimidine compounds as CDK inhibitors - Google Patents [patents.google.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 16. 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine | 582313-57-3 [chemicalbook.com]
- 17. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. CompTox Chemicals Dashboard [comptox.epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Reagents for chlorination of 5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Application Note: Optimized Reagents and Protocols for the Chlorination of 5-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Executive Summary
The conversion of 5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (or its lactam tautomer) to 4-chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a critical transformation in the synthesis of advanced kinase inhibitors and antiviral nucleoside analogs[1]. The fused bicyclic heteroaromatic system presents unique synthetic challenges: the electron-rich pyrrole ring is sensitive to harsh electrophilic conditions, while the resulting 4-chloro pyrimidine moiety is highly susceptible to hydrolysis during aqueous workup[2]. This application note details the mechanistic rationale, reagent selection matrix, and field-validated protocols to achieve high-yielding, scalable chlorination while strictly mitigating byproduct formation.
Mechanistic Rationale: The Causality of Reagent Selection
Chlorination of the pyrimidin-4-ol core relies on shifting the tautomeric equilibrium from the thermodynamically stable lactam (4-oxo) to the reactive lactim (4-hydroxy) form.
When Phosphorus Oxychloride (POCl₃) is utilized in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA), the base serves a dual mechanistic purpose: it deprotonates the lactim hydroxyl to enhance its nucleophilicity and neutralizes the generated HCl, preventing premature acidic degradation of the starting material[2]. The oxygen attacks the electrophilic phosphorus of POCl₃, forming a highly reactive phosphorodichloridate intermediate. Subsequent nucleophilic aromatic substitution (S_NAr) by the chloride ion displaces the dichlorophosphate leaving group, yielding the target 4-chloro derivative.
Mechanistic pathway of POCl3-mediated chlorination via phosphorodichloridate intermediate.
Reagent Selection and Quantitative Comparison
Historically, chlorinations of pyrrolo[2,3-d]pyrimidines were performed in neat refluxing POCl₃. However, this approach presents severe scalability and safety bottlenecks due to the massive exothermic potential during the quench phase, which often leads to the hydrolysis of the 4-chloro product back to the starting material[2]. Modern protocols utilize stoichiometric POCl₃ in aprotic solvents or under specialized solvent-free conditions to maximize yield and safety[1],[3].
Table 1: Comparison of Chlorinating Reagent Systems for Pyrrolo[2,3-d]pyrimidines
| Reagent System | Equivalents | Temp (°C) | Yield Profile | Scalability & Safety Assessment |
| POCl₃ (Neat) | >10 eq | 100-110 | Variable (40-70%) | Poor. High exothermic risk during quench; severe hydrolysis of product[2]. |
| POCl₃ + DIPEA in Toluene | 1.5 - 2.5 eq | 50-60 | High (80-95%) | Excellent. Controlled exotherm, minimal degradation, industry standard[1]. |
| POCl₃ + Pyridine (Solvent-Free) | 1.0 - 1.2 eq | 160 (Sealed) | High (85-95%) | Good. Ideal for specialized labs. Eliminates excess POCl₃ waste[3]. |
| POCl₃ + PCl₅ Mixture | 1.5 eq (each) | 80-100 | Moderate (60-80%) | Fair. Robust for highly deactivated systems, but generates excessive mixed waste[4]. |
Validated Experimental Protocols
Protocol A: Scalable Mild Chlorination (Toluene/DIPEA System)
This method is adapted from optimized industrial processes for pyrrolo[2,3-d]pyrimidine derivatives, ensuring high conversion while avoiding the harsh conditions of neat POCl₃[1].
Materials:
-
5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Toluene (4-5 volumes)
Step-by-Step Procedure:
-
Reactor Charging: Suspend the starting material in anhydrous toluene under a nitrogen atmosphere at 20°C.
-
Electrophile Addition: Add POCl₃ in one portion. The mixture will remain a suspension.
-
Base Catalysis: Slowly add DIPEA portion-wise over 30 minutes. Causality Note: DIPEA neutralizes the evolving HCl, preventing acidic degradation of the pyrrole ring, and drives the formation of the soluble active complex. Maintain internal temperature < 50°C during addition.
-
Thermal Activation: Warm the mixture to 50°C and stir until complete consumption of starting material (typically 4-6 hours, monitored by HPLC/TLC)[1].
-
Concentration (Crucial Step): Distill off excess POCl₃ and toluene under reduced pressure. Causality Note: Removing POCl₃ before the aqueous quench exponentially reduces the exothermic generation of destructive phosphoric and hydrochloric acids[2].
-
Reverse Quench: Dissolve the concentrated residue in a minimal amount of fresh EtOAc, and add dropwise to a vigorously stirred ice-water bath (0-5°C).
-
Neutralization: Immediately adjust the aqueous layer to pH 8-9 using 20% NaOH or saturated NaHCO₃.
-
Isolation: Extract the aqueous phase with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the crystalline this compound.
Protocol B: Solvent-Free Equimolar Chlorination
For laboratories equipped with pressure-rated reactors, an equimolar POCl₃ method offers a "greener" alternative by eliminating excess phosphorus waste[3].
Step-by-Step Procedure:
-
Preparation: In a Teflon-lined stainless steel reactor, combine the substrate (1.0 eq), POCl₃ (1.05 eq), and pyridine (1.0 eq).
-
Sealed Heating: Seal the reactor and heat to 160°C for 2-3 hours. Causality Note: The high temperature and autogenous pressure compensate for the lack of excess solvent, driving the reaction to completion via a highly concentrated molten state[3].
-
Quench & Neutralization: Cool the reactor to 0°C before opening. Carefully quench the viscous mixture with cold water and adjust to pH 8-9 with saturated Na₂CO₃.
-
Filtration: The product typically precipitates directly from the neutralized aqueous phase and can be isolated via vacuum filtration.
Troubleshooting and Quality Control: The Self-Validating System
The most frequent failure mode in this transformation is the isolation of unreacted or hydrolyzed starting material despite TLC indicating complete consumption during the reaction[2].
-
The Hydrolysis Trap: 4-chloro-7H-pyrrolo[2,3-d]pyrimidines are highly moisture-sensitive in the presence of strong acids (like the H₃PO₄ and HCl generated during a standard water quench).
-
The Reverse Quench Solution: By adding the reaction mixture slowly to a large volume of ice-water (maintaining T < 35°C) and immediately adjusting the pH to 8-9, the acidic hydrolysis pathway is kinetically outcompeted[2],[1]. This creates a self-validating workflow: if the pH drops below 4 during the quench, product degradation is guaranteed; maintaining pH > 8 ensures product integrity.
Step-by-step workflow for scalable chlorination emphasizing the critical reverse quench step.
References
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine (US10738058B2).
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.[Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
Application Note: N7 Protecting Group Strategies for 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis
Executive Summary
The 4-chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is a critical, privileged building block in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting LRRK2, JAK, and CSF1R (1)[1]. Derivatization of this scaffold typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) at the C4 position. However, the acidic N7-pyrrole proton necessitates a robust protecting group strategy to prevent catalyst poisoning, off-target N-alkylation, and electronic deactivation of the pyrimidine core. This application note details the mechanistic rationale, selection criteria, and self-validating protocols for N7-protection using SEM and Tosyl groups.
Mechanistic Rationale for N7 Protection
The pyrrolo[2,3-d]pyrimidine scaffold features an acidic N7 proton (pKa ~ 13–14). Under the basic conditions required for SNAr (e.g., DIPEA, K₂CO₃) or cross-couplings (e.g., NaOtBu, Cs₂CO₃), the unprotected N7 is easily deprotonated.
-
Electronic Deactivation: Deprotonation yields a delocalized anion that significantly increases the electron density of the pyrimidine ring. This drastically reduces the electrophilicity of the C4-chloride, stalling SNAr reactions.
-
Catalyst Poisoning: The unprotected pyrrole nitrogen can coordinate with palladium catalysts, leading to catalyst deactivation or undesired N-arylation side products (2)[2].
By masking the N7 position with an electron-withdrawing group (like Tosyl) or a sterically bulky, neutral group (like SEM), the electrophilicity of C4 is preserved or enhanced, and the integrity of the catalytic cycle is maintained ().
Protecting Group Selection Matrix
| Protecting Group | Reagents for Installation | Reagents for Cleavage | Stability Profile | Electronic Effect on C4 |
| SEM | NaH, SEM-Cl, DMF | TFA/DCM then Ethylenediamine, or TBAF | Highly stable to strong bases, nucleophiles, and Pd-catalysis. | Neutral; does not significantly alter C4 electrophilicity. |
| Tosyl (Ts) | NaH, TsCl, DMF | NaOH, THF/MeOH/H₂O | Stable to mild bases and acids; labile to strong nucleophiles/bases. | Electron-withdrawing; significantly increases C4 electrophilicity for SNAr. |
| Boc | (Boc)₂O, DMAP, THF | TFA/DCM or HCl/Dioxane | Labile to strong bases and nucleophiles; stable to Pd-catalysis. | Electron-withdrawing; activates C4 but prone to premature cleavage. |
Experimental Workflows & Protocols
Protocol: N7-SEM Protection
Objective: Install a robust 2-(trimethylsilyl)ethoxymethyl (SEM) group to withstand harsh basic cross-coupling conditions. Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate N7, preventing equilibrium-driven competitive N-alkylation at the pyrimidine nitrogens. The reaction is strictly maintained at 0 °C to control the exothermic hydrogen gas evolution and minimize side reactions.
-
Preparation: Dissolve this compound (1.0 eq, MW: 193.64) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes until gas evolution ceases.
-
Alkylation: Add SEM-Cl (1.1 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint: Analyze an aliquot by LC-MS. The starting material (m/z [M+H]⁺ 194.0) should be fully consumed, with the product peak appearing at m/z [M+H]⁺ 324.1. If starting material persists, add an additional 0.1 eq of NaH and SEM-Cl.
-
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol: N7-Tosyl Protection
Objective: Install a p-toluenesulfonyl (Tosyl) group to electronically activate the C4-chloride for challenging SNAr reactions (3)[3].
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M) under argon and cool to 0 °C.
-
Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes.
-
Sulfonylation: Add a solution of TsCl (1.1 eq) in a minimal amount of anhydrous DMF dropwise. Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: LC-MS should indicate complete conversion to the tosylated product (m/z [M+H]⁺ 348.1).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or flash chromatography.
Protocol: N7-SEM Deprotection
Objective: Remove the SEM group post-coupling to yield the final active kinase inhibitor. Causality: Cleavage is a two-step process. First, TFA cleaves the silyl ether, generating a highly reactive N-hydroxymethyl intermediate. To prevent this intermediate from re-alkylating the core, ethylenediamine is added as a formaldehyde scavenger, driving the equilibrium toward the fully deprotected N7-H pyrrole.
-
Silyl Cleavage: Dissolve the SEM-protected intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM (0.1 M). Stir at room temperature for 2–4 hours.
-
Intermediate Check: Evaporate the volatiles under reduced pressure. LC-MS should show the N-hydroxymethyl intermediate (Mass = Target Mass + 30 Da).
-
Scavenging: Dissolve the crude residue in MeOH (0.1 M). Add ethylenediamine (5.0 eq) and stir at room temperature (or heat to 50 °C if sterically hindered) for 2 hours.
-
Workup: Concentrate the mixture, dilute with water, and extract with DCM. Wash with brine, dry, and purify via preparative HPLC to obtain the final inhibitor.
Protocol: N7-Tosyl Deprotection
Objective: Base-catalyzed hydrolysis of the Tosyl group. Causality: The mixed solvent system (THF/MeOH/H₂O) ensures the solubility of the lipophilic protected intermediate while providing the aqueous environment necessary for hydroxide attack on the sulfonyl group[3].
-
Hydrolysis: Dissolve the tosyl-protected substrate (1.0 eq) in a mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 0.1 M). Add NaOH pellets (4.0 eq).
-
Heating: Heat the reaction mixture to 65 °C and stir for 2–4 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS for the disappearance of the tosyl group (Mass = Target Mass - 154 Da).
-
Workup: Cool to room temperature and carefully neutralize to pH ~7 using 1 M HCl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate. Purify to obtain the final product.
Workflow Visualization
Caption: Workflow of N7-protection strategies for pyrrolo[2,3-d]pyrimidine derivatization.
References
- WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)
- Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: ResearchGate URL
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Source: Benchchem URL
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
This Application Note is designed for researchers and medicinal chemists focusing on the rapid, scalable synthesis of kinase inhibitor scaffolds. It details a validated, microwave-assisted protocol for the synthesis of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine , a critical intermediate for JAK1/2 inhibitors (e.g., Ruxolitinib analogs).
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors. The introduction of a cyclopropyl group at the C5 position is a key structural feature that enhances metabolic stability and potency. Conventional thermal synthesis of This compound often suffers from long reaction times (12–24 h) and the risk of hydrolyzing the labile C4-chloro substituent under prolonged basic conditions.
This guide presents an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to <30 minutes while suppressing side reactions. By utilizing rapid dielectric heating, we achieve a high-yielding Suzuki-Miyaura coupling between 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and cyclopropylboronic acid .
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on a late-stage C5-functionalization. Direct cyclization to form the 5-cyclopropyl core is often low-yielding due to the instability of cyclopropyl-aldehydes. Therefore, we utilize a palladium-catalyzed cross-coupling approach on a halogenated precursor.[1]
Strategic Logic:
-
Core Stability: The 4-chloro group is essential for subsequent SNAr reactions to install the amine motif found in final drug candidates. However, it is susceptible to hydrolysis (forming the inactive 4-oxo derivative). Microwave irradiation minimizes the exposure time to aqueous base, preserving the 4-chloro motif.
-
Reactivity: The C5-position is electron-rich; an iodide substituent is chosen over bromide to facilitate faster oxidative addition by the Pd(0) catalyst.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via C5-arylation.
Experimental Protocol
Materials & Equipment[1][2]
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure regulation up to 20 bar.
-
Vials: 10 mL or 35 mL heavy-walled Pyrex pressure vials with crimp/snap caps and PTFE-lined silicone septa.
-
Reagents:
-
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Starting Material, SM)
-
Cyclopropylboronic acid (>97% purity)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂)[2][3]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v). Note: Degassed solvents are critical.
-
Step-by-Step Methodology
Step 1: Pre-Reaction Preparation (Inert Atmosphere)
-
Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 15 minutes prior to use. Oxygen is a poison to the Pd(0) catalytic cycle.
-
Vial Charging: To a 10 mL microwave vial equipped with a magnetic stir bar, add:
-
SM: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (280 mg, 1.0 mmol)
-
Boronic Acid: Cyclopropylboronic acid (129 mg, 1.5 mmol, 1.5 equiv)
-
Base: K₂CO₃ (414 mg, 3.0 mmol, 3.0 equiv)
-
Catalyst: Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%)
-
Step 2: Solvent Addition & Sealing
-
Add 4.0 mL of the degassed 1,4-Dioxane/Water mixture to the solids.
-
Immediately cap the vial with the PTFE-lined septum.
-
Purge the headspace with Argon for 30 seconds via a needle inlet/outlet.
Step 3: Microwave Irradiation
Program the microwave reactor with the following dynamic method:
-
Mode: Standard / Dynamic
-
Temperature: 120 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 200 W (High absorption level)
-
Hold Time: 20 minutes
-
Stirring: High
Scientific Insight: The rapid ramp-up (approx. 1-2 mins) to 120°C ensures that the catalytic cycle initiates quickly, bypassing the slow thermal activation that often leads to protodeboronation of the cyclopropylboronic acid.
Step 4: Workup & Purification[4]
-
Cooling: Allow the vial to cool to <50°C using the reactor's compressed air cooling (approx. 2 mins).
-
Quench: Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).
-
Wash: Combine organic layers and wash with Brine (10 mL). Dry over anhydrous Na₂SO₄.[4][5]
-
Concentration: Filter and concentrate under reduced pressure.
-
Purification: Flash Column Chromatography (SiO₂).
-
Eluent: Gradient 0% to 50% Ethyl Acetate in Hexanes.
-
Product: The target compound elutes as a white to off-white solid.
-
Results & Data Analysis
Yield Comparison
The microwave protocol demonstrates a significant efficiency advantage over traditional oil-bath heating.
| Parameter | Conventional Thermal | Microwave Protocol (This Work) |
| Temperature | 100°C (Reflux) | 120°C |
| Time | 16 Hours | 20 Minutes |
| Catalyst Loading | 5-10 mol% | 5 mol% |
| Yield | 45 - 55% | 78 - 85% |
| By-product | 4-Hydroxy (Hydrolysis) | < 2% (Trace) |
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis process.
Troubleshooting & Optimization (Self-Validating System)
To ensure this protocol is self-validating, check the following control points:
-
Issue: Low Conversion / Recovered SM
-
Cause: Catalyst deactivation by oxygen.
-
Solution: Ensure rigorous degassing. The solution should turn from orange/red to black (active Pd) upon heating. If it remains orange, oxygen is present.
-
Check: Verify the microwave vial cap is crimped tightly to hold pressure.
-
-
Issue: Hydrolysis of 4-Cl to 4-OH (4-oxo)
-
Cause: Reaction time too long or base too strong.
-
Solution: Do not exceed 30 minutes. If conversion is incomplete, add fresh catalyst rather than extending time indefinitely. Use K₂CO₃ (mild) rather than Cs₂CO₃ or NaOH.
-
-
Issue: Protodeboronation (Loss of Cyclopropyl)
-
Cause: High water content or excessive temperature.
-
Solution: Maintain the 4:1 Dioxane/Water ratio. Excess water promotes deboronation.
-
References
-
Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidines
- Title: Microwave-assisted synthesis and biological evaluation of some new 4-(2-phenylhydrazinyl)
- Source: Indian Journal of Heterocyclic Chemistry, 2025.
-
URL:[Link]
-
General Suzuki Coupling on Pyrimidines
-
Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Precursor
-
Cyclopropyl Installation Strategies
Sources
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Des-Chloro & Hydrolysis Impurities in 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Production
Welcome to the Diagnostic Hub and Protocol Vault for the synthesis of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine . This highly valuable intermediate is a privileged scaffold in the development of kinase inhibitors (such as JAK inhibitors). However, the C4-position of the pyrrolo[2,3-d]pyrimidine core is highly reactive, making the production process susceptible to specific critical impurities.
This guide is designed to help researchers and process chemists diagnose, troubleshoot, and eliminate "missing chlorine" impurities through mechanistic understanding and self-validating protocols.
Mechanistic Insights: The "Missing Chlorine" Dilemma
When LC-MS or HPLC data indicates a mass corresponding to the loss of the C4-chlorine atom, it is critical to distinguish between two distinct mechanistic pathways. They require entirely different troubleshooting approaches:
-
The Hydrolysis Impurity (Reversion to Starting Material):
-
Mass Shift: M-Cl + OH (effectively M-18.5 from the chlorinated product).
-
Causality: The C4-Cl bond is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. During the aqueous quenching of the
chlorination reaction, localized exothermic spikes can provide the activation energy needed for water to act as a nucleophile, displacing the chlorine and reverting the molecule back to the 5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol tautomer [1].
-
-
The True Des-Chloro Impurity (Over-Reduction):
-
Mass Shift: M-Cl + H (effectively M-34.4 from the chlorinated product).
-
Causality: If the 4-chloro intermediate is subjected to downstream reductive steps (e.g., catalytic hydrogenation using
and to remove a protecting group or reduce a nitro group), the highly activated C4-Cl bond is prone to hydrogenolysis. This cleaves the chlorine atom entirely, leaving a C4-H bond [2].
-
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak corresponding to the starting material after the
Q2: I am performing a downstream catalytic hydrogenation (
Q3: How do I ensure complete conversion during the initial chlorination to avoid residual starting material?
A3: Refluxing in
Data Analytics: Impurity Profiling
The following table summarizes the quantitative impact of different reaction and quench conditions on the impurity profile of the 4-chloro product.
| Reaction / Quench Condition | Catalyst/Additive | Hydrolysis Impurity (%) | True Des-Chloro (%) | Target Yield (%) |
| Direct Quench ( | None | 45.0% | 0.0% | < 50.0% |
| Reverse Quench (Mixture into Ice- | None | 12.5% | 0.0% | 82.0% |
| Optimized Reverse Quench | < 2.0% | 0.0% | 94.5% | |
| Downstream Hydrogenation ( | None | 0.0% | 68.0% | 25.0% |
| Optimized Hydrogenation ( | Quinoline (0.1 eq) | 0.0% | < 1.0% | 96.0% |
Protocol Vault: Optimized Chlorination & Reverse Quench
This self-validating protocol ensures maximum conversion while completely mitigating exothermic hydrolysis during the workup phase.
Step-by-Step Methodology:
-
Activation: To a dry, 500 mL round-bottom flask under an inert
atmosphere, add 5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (10.0 g, 1.0 eq) and freshly distilled (100 mL, ~20 eq). -
Catalysis: Cool the suspension to 0 °C. Slowly add
-dimethylaniline (1.2 eq) dropwise. The mixture will transition from a suspension to a dark, homogeneous solution. -
Reflux: Heat the reaction mixture to 90 °C for 4 hours.
-
Self-Validation (In-Process Control): Do not quench the TLC sample in water. Withdraw 50 µL of the reaction mixture and quench it into 1 mL of dry methanol containing
. This converts the product to the stable 4-methoxy derivative. Analyze via LC-MS to confirm the disappearance of the starting material. -
Concentration: Once complete, cool the reaction to 40 °C and remove approximately 80% of the excess
via vacuum distillation. Crucial: Do not bake the residue dry. -
Reverse Quench: Dissolve the remaining viscous syrup in dry dichloromethane (DCM, 50 mL). Transfer this solution to an addition funnel and add it dropwise to a vigorously stirred biphasic mixture of crushed ice (300 g) and DCM (200 mL) maintained at 0 °C.
-
Neutralization: Slowly add a saturated aqueous solution of
until the aqueous layer reaches pH 7.5. Avoid strong bases like , which will trigger hydrolysis [1]. -
Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous
, and concentrate under vacuum to afford the pure this compound.
Mechanistic Pathway Visualization
The following diagram maps the reaction pathways, highlighting the divergence between successful target synthesis, hydrolysis, and downstream over-reduction.
Caption: Reaction pathways showing target synthesis, hydrolysis, and des-chloro impurity formation.
References
-
Abdel-Magid, A. F. et al. "Comprehensive Accounts of Pharmaceutical Research and Development: From Discovery to Late-Stage Process Development." ACS Symposium Series, American Chemical Society, 2016. Available at: [Link]
-
Ghorab, M. M. et al. "Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study." Scientific Research Publishing, 2015. Available at: [Link]
Troubleshooting cyclization failures in pyrrolo[2,3-d]pyrimidine formation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing roadblocks in heterocyclic scaffold construction. The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is a privileged pharmacophore, serving as the critical structural foundation for blockbuster JAK inhibitors like tofacitinib, ruxolitinib, and baricitinib[1].
Despite its ubiquity, the intramolecular heteroannulation (cyclization) required to form the pyrrole ring onto a pre-existing pyrimidine often suffers from kinetic stalling, regioselectivity issues, and competing side reactions. This guide is designed to move beyond basic troubleshooting by diagnosing the fundamental chemical causality behind these failures and providing field-validated solutions.
Diagnostic Hub: Mechanistic Workflow & Failure Modes
To troubleshoot effectively, we must first map the electronic and steric journey of the substrate. The most common modern approach utilizes a Sonogashira coupling followed by a base- or metal-catalyzed intramolecular cyclization.
Mechanistic pathway of pyrrolo[2,3-d]pyrimidine synthesis highlighting primary cyclization failures.
Knowledge Base: Troubleshooting FAQs
Q1: My 5-alkynyl-4-aminopyrimidine intermediate is failing to cyclize, leaving >50% unreacted starting material. Why is the reaction stalling?
Causality: Intramolecular heteroannulation requires the exocyclic C4-amino group to nucleophilically attack the adjacent alkyne. If the amino group is electron-deficient (e.g., protected with an acetyl or tosyl group) or if the alkyne is highly sterically hindered (e.g., a bulky tert-butyl or ortho-substituted aryl group), the activation energy barrier for the attack becomes kinetically unfavorable.
Solution: You must increase the nucleophilicity of the amine or increase the electrophilicity of the alkyne. Switch from a mild base (like K₂CO₃) to a strong base (e.g., NaH or KOtBu) to completely deprotonate the amine, forming a highly nucleophilic amide anion. Alternatively, use a carbophilic Lewis acid catalyst (like CuI or AuCl₃) to
Q2: LC-MS analysis of my cyclization attempt shows a major byproduct with a mass of +18 Da relative to the starting material. What is this, and how do I prevent it? Causality: You are observing alkyne hydration. Trace water in your solvent, combined with residual transition metals (specifically Pd or Cu carried over from the preceding Sonogashira step), catalyzes the Markovnikov hydration of the internal alkyne. This converts your reactive alkyne into an unreactive ketone before the amine has a chance to cyclize. Solution: Ensure strictly anhydrous conditions during the cyclization step. More importantly, you must scavenge residual metals from the intermediate. Pass the 5-alkynyl-4-aminopyrimidine through a short silica plug or treat it with a metal scavenger (e.g., QuadraSil™) prior to the cyclization step.
Q3: I am attempting to cyclize an N-benzyl protected precursor, but standard basic conditions are failing. How can I force this ring closure? Causality: Direct cyclization of N-benzyl derivatives often fails because the benzylic CH₂ protons are not sufficiently acidic under standard conditions, preventing the formation of the necessary reactive anion. Solution: As demonstrated in advanced synthetic methodologies, N-benzyl groups can be activated by distal amides[2]. By utilizing 1.2 equivalents of Sodium Hydride (NaH), you can promote a double deprotonation. The vicinal amide function stabilizes the resulting dianionic species via intramolecular proton transfer, allowing the formal deprotonation of the N-benzyl group and subsequent trapping of the anion by the alkyne moiety to form the pyrrolopyrimidine core[2].
Q4: I abandoned the alkyne route and tried condensing 2,4-diaminopyrimidine with an
Data Analytics: Optimization of Cyclization Conditions
When optimizing the cyclization of 5-alkynyl-4-aminopyrimidines, empirical data dictates solvent and base selection. Below is a comparative matrix of standard conditions to guide your experimental design.
| Base / Catalyst | Solvent | Temp (°C) | Additive | Typical Yield (%) | Mechanistic Outcome / Common Issue |
| K₂CO₃ (2.0 eq) | DMF | 80 | None | 15 - 30 | Sluggish; insufficient amine deprotonation. Leaves unreacted starting material. |
| NaH (1.2 - 2.0 eq) | THF | 0 | None | 75 - 90 | Rapid cyclization; requires strictly anhydrous conditions to prevent side reactions. |
| TBAF (2.0 eq) | THF | 65 | None | 60 - 80 | Excellent for TMS-protected alkynes; achieves simultaneous deprotection and cyclization. |
| CuI (10 mol%) | DMF | 100 | Et₃N | 70 - 85 | Strong |
| KOtBu (1.5 eq) | NMP | 80 | None | 80 - 95 | Best for sterically hindered substrates; risk of base-mediated degradation if run >100 °C. |
Standard Operating Procedures: Self-Validating Protocol
Protocol: Base-Promoted Intramolecular Cyclization (NaH Method) Objective: Synthesize 4-substituted-7H-pyrrolo[2,3-d]pyrimidine from 5-alkynyl-4-aminopyrimidine with high regiocontrol and minimal hydration.
Step 1: Substrate Purification & Validation
-
Action: Ensure the starting 5-alkynyl-4-aminopyrimidine is >98% pure.
-
Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc). If baseline retention is heavy, residual Pd/Cu is present. Pass through a silica plug before proceeding to prevent transition-metal-catalyzed hydration.
Step 2: Anhydrous Setup
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Causality: THF is chosen over DMF to allow for easier workup and to minimize the solubility of trace inorganic hydrate salts. Karl Fischer titration of the THF must read < 50 ppm water.
Step 3: Base Addition
-
Action: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in one single portion.
-
Causality: Initiating the reaction at 0 °C prevents uncontrolled exothermic deprotonation, which can lead to intermolecular oligomerization rather than the desired intramolecular ring closure.
Step 4: Cyclization & Monitoring
-
Action: Remove the ice bath, allowing the reaction to warm to 25 °C. Stir for 2-4 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The product mass will be identical to the starting material (isomerization), but the product will exhibit a distinct retention time and a characteristic blue-shifted UV absorption profile due to the newly formed aromatic pyrrole system.
Step 5: Quenching and Workup
-
Action: Quench strictly at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: NH₄Cl provides a mild proton source to neutralize the highly basic amide/alkoxide intermediates without triggering the highly exothermic, destructive acid-base reactions that occur if quenched with HCl.
References
-
El Kaïm, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 11(40), 6883-6885. URL:[Link][2]
-
De Coen, L. M., Heugebaert, T. S. A., García, D., & Stevens, C. V. (2016). Synthetic entries to and biological activity of pyrrolopyrimidines. Chemical Reviews, 116(1), 80-139. URL:[Link][3]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regio-selectivity during functionalization of the pyrrole ring
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Controlling Regio-Selectivity in Pyrrole Rings (C2 vs. C3)
Introduction: The "Electron-Rich" Paradox
Welcome to the Pyrrole Functionalization Support Center. If you are here, you have likely encountered one of two problems: your reaction turned into a black tar (polymerization), or you are exclusively isolating the C2-isomer when you desperately need the C3-isomer.
Pyrrole is an electron-rich,
The Challenge: To access the C3 position or prevent decomposition, we must override this natural electronic bias using steric gearing, blocking groups, or transition-metal catalysis.
Module 1: The "Black Tar" Crisis (Acid-Catalyzed Polymerization)[4]
Symptom: The reaction mixture turns black/viscous immediately upon adding acid or electrophiles. Diagnosis: Uncontrolled acid-catalyzed polymerization.[4] Protonation of pyrrole occurs at C3, generating a highly electrophilic cation that is attacked by neutral pyrrole, leading to "pyrrole red" polymers.[1]
Troubleshooting Protocol: Deactivating the Ring
To perform acid-mediated chemistry (e.g., Friedel-Crafts), you must lower the HOMO energy of the pyrrole ring using Electron-Withdrawing Groups (EWG) on the nitrogen.
| Protecting Group | Electronic Effect | Acid Stability | Rec. Removal |
| Tosyl (Ts) | Strong EWG (Deactivating) | High | NaOH / MeOH |
| Boc | Moderate EWG | Low (Acid Labile) | TFA / HCl |
| TIPS | Steric Bulk (Non-EWG) | Moderate | TBAF |
| SEM | Electron Donating (Bad for acid) | Low | acid / fluoride |
Standard Operating Procedure (SOP): N-Tosylation
Use this to stabilize the ring before Friedel-Crafts acylation.
-
Setup: Flame-dry a 2-neck RBF under
. -
Deprotonation: Suspend NaH (1.5 equiv, 60% in oil) in anhydrous THF at 0°C.
-
Addition: Add Pyrrole (1.0 equiv) dropwise.[4] Evolution of
gas will be vigorous. Stir 30 min. -
Protection: Add
-Toluenesulfonyl chloride (TsCl, 1.1 equiv) in THF dropwise.[4] -
Validation: Monitor TLC. Product (
in 4:1 Hex/EtOAc) is UV active. -
Workup: Quench with water. The N-Ts pyrrole often precipitates or can be extracted with DCM.
Module 2: Flipping the Script (Achieving C3-Selectivity)
Symptom: You need a C3-substituted pharmacophore, but Vilsmeier/Halogenation gives >95% C2 product. Solution: The "Steric Gear" Approach. By installing a massive group on the Nitrogen (Triisopropylsilyl - TIPS), you physically shield the C2/C5 positions. The electrophile is sterically forced to the C3 position.[5]
Mechanism Visualization: The TIPS Effect
Caption: The bulky TIPS group (blue) creates a steric wall, rendering the electronically favorable C2 position kinetically inaccessible, forcing reaction at C3.
Protocol: C3-Selective Bromination (The TIPS Route)
Reference Grounding: This exploits the steric bulk described in literature for 3-substitution [1][2].
-
Substrate: Start with 1-(Triisopropylsilyl)pyrrole (N-TIPS pyrrole).
-
Reagent: Use NBS (N-Bromosuccinimide) as the electrophile.
-
Conditions: THF, -78°C. Low temperature is critical to maximize the kinetic steric differentiation.
-
Reaction: Add NBS (1.0 equiv) dissolved in THF slowly.
-
Outcome: The TIPS group blocks C2. Bromination occurs at C3.
-
Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) to remove TIPS if needed, yielding 3-bromopyrrole.
Module 3: The Halogen Dance (Lithiation Strategy)
Symptom: Steric blocking isn't working, or you need to move a substituent from C2 to C3. Solution: The Base-Catalyzed Halogen Dance . This is a thermodynamic rearrangement. If you treat a 2-halo-pyrrole with a hindered base (LDA), the halogen can migrate to the C3 position to relieve steric strain or stabilize the lithiated intermediate.
Workflow: The C2-to-C3 Migration
Caption: Under thermodynamic control, the heavy halogen migrates to the beta-position (C3) to allow the lithium to occupy the more acidic alpha-position (C2).
Key Technical Insight: The driving force is the stability of the C2-lithium species (adjacent to the electronegative Nitrogen) compared to a C3-lithium species. The halogen "dances" away to allow Li to sit at the most acidic spot [3].
Module 4: Transition Metal C-H Activation
Symptom: You want to avoid halogens entirely and couple directly to an arene.
Solution: Direct C-H Arylation.[6][7][8]
Ruthenium and Rhodium catalysts, often directed by removable groups (like carboxylic acids or imines), can override standard
Regio-Divergency Table:
| Catalyst System | Directing Group | Selectivity | Mechanism |
| Pd(OAc)2 | None (Acidic cond.) | C2/C5 | Electrophilic Palladation |
| [RuCl2(p-cymene)]2 | Carboxylic Acid (C2) | C2 (remains) | Carboxylate-Directed C-H |
| Rh-Catalyst | Bulky Ligands | C3 (Variable) | Steric/Electronic Tuning |
Note: For high C3 selectivity via C-H activation, recent literature suggests using specific bulky ligands or "template" directing groups that reach the meta-position, though this remains an advanced frontier compared to the reliable TIPS method [4].
FAQ: Rapid Fire Troubleshooting
Q: I synthesized 3-bromopyrrole, but it decomposed in the freezer. A: 3-Halopyrroles are notoriously unstable and prone to explosion/decomposition. Always store them N-protected (e.g., N-Boc or N-TIPS). Do not deprotect until the final step or immediately before use.
Q: How do I prove I have the C3 isomer and not C2 using NMR?
A: Look at the coupling constants (
-
C2-Substituted (3,4,5-H remain): You will see distinct couplings.[2]
is typically 2.5–3.0 Hz. -
C3-Substituted (2,4,5-H remain): The proton at C2 appears as a distinct triplet or doublet of doublets with small coupling (
) to C4/C5. The shift of C2-H is typically further downfield ( 6.7-7.0 ppm) compared to C3/C4 protons ( 6.0-6.4 ppm).
Q: Can I use the Vilsmeier-Haack reaction on N-TIPS pyrrole? A: Yes. The Vilsmeier reagent is bulky. Combined with the N-TIPS group, it provides excellent selectivity for 3-formyl-N-TIPS-pyrrole .
References
-
Bray, B. L., et al. (1990). Regioselective substitution of 1-(triisopropylsilyl)pyrrole. Journal of Organic Chemistry.[7]
-
Muchowski, J. M., et al. (1992). Protecting groups in pyrrole chemistry.[4][5][9] Advances in Heterocyclic Chemistry.
-
Schnürch, M., et al. (2007). Halogen Dance Reactions on Pyrroles. Chemical Society Reviews.
-
Ackermann, L., et al. (2011).[10] Ruthenium-Catalyzed Direct C–H Bond Arylations of Heteroarenes.[6][8][10] Organic Letters.[8]
-
Boger, D. L., et al. (2006). Regioselective halogenation and Suzuki-Miyaura coupling of pyrroles.[11][12] Journal of Organic Chemistry.[7]
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]
- 6. Ruthenium-catalyzed direct arylations through C-H bond cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent-Controlled C2/C5-Regiodivergent Alkenylation of Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The regioselective synthesis of aryl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
[1]
Product ID: [Generic-JAK-Int] CAS Registry: 72955-97-6 (Analogous/Related Scaffolds) Chemical Family: 7-Deazapurine / Pyrrolopyrimidine Application: Key intermediate for JAK inhibitors (e.g., Ruxolitinib).[1]
Introduction: The Purification Challenge
The synthesis of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine presents a unique dichotomy: the molecule is robust enough to serve as a drug scaffold but possesses a labile C-4 chlorine atom susceptible to hydrolysis.[1] Furthermore, the electron-rich pyrrole ring makes the compound prone to oxidative degradation (pinking/browning) upon exposure to air and light.
This guide provides self-validating purification protocols designed to maximize purity (>99%) while suppressing the formation of the critical 4-hydroxy impurity (hydrolysis product) and oxidative oligomers.[1]
Part 1: Impurity Profiling & Critical Control Points
Before initiating purification, you must identify the "Enemy." The table below summarizes the most common impurities and their origins.
| Impurity Type | Chemical Identity | Origin | Removal Strategy |
| Hydrolysis Product | 4-Hydroxy-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | Reaction with moisture (acidic/basic conditions); Quenching exotherms.[1] | Strict Anhydrous Recrystallization (Avoid aqueous alcohols if >1% present).[1] |
| Oxidative Dimers | Colored oligomers (Pink/Brown tars) | Air oxidation of the electron-rich pyrrole ring; Light exposure.[1] | Activated Charcoal Treatment ; Inert atmosphere drying.[1] |
| Starting Material | 5-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | Incomplete chlorination (POCl₃ reaction).[1] | Reslurry (Trituration) in non-polar solvents (Heptane/Toluene).[1] |
| Inorganic Salts | Phosphates / Chlorides | POCl₃ quenching byproducts.[1] | Aqueous wash (prior to crystallization) or hot filtration.[1] |
Part 2: Purification Decision Matrix
Use the following logic flow to determine the appropriate purification method based on your crude material's profile.
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.
Part 3: Validated Experimental Protocols
Protocol A: Anhydrous Recrystallization (Primary Method)
Best for: Removing non-polar impurities and improving crystallinity without risking hydrolysis.[1]
The Logic: The 5-cyclopropyl group increases lipophilicity compared to the parent pyrrolopyrimidine. Toluene dissolves the product at high temperatures but rejects it at low temperatures, while keeping non-polar tars in solution.
-
Dissolution: Suspend crude solid (10 g) in Toluene (50 mL) (5 vol).
-
Heating: Heat to 85–90°C under N₂ atmosphere.
-
Checkpoint: If solids do not dissolve completely, add Toluene in 1 vol increments. Do not exceed 8 vol.
-
-
Filtration (Hot): If black particles remain, filter rapidly through a pre-heated Celite pad to remove inorganic salts or polymerized char.[1]
-
Crystallization: Cool slowly to Room Temperature (RT) over 2 hours.
-
Critical Step: Once at RT, add n-Heptane (25 mL) dropwise as an anti-solvent to maximize yield.[1]
-
-
Aging: Stir at 0–5°C for 1 hour.
-
Isolation: Filter the off-white solid.[1] Wash with cold Toluene/Heptane (1:1).[1]
-
Drying: Dry under vacuum at 45°C for 12 hours.
Protocol B: Activated Charcoal De-Colorization
Best for: "Sticky" or dark brown crude material caused by pyrrole oxidation.[1]
-
Solvent Selection: Dissolve crude in Ethyl Acetate (10 vol) or THF .[1] Avoid alcohols if hydrolysis is a concern.[1]
-
Adsorption: Add Activated Carbon (10 wt% of crude) .
-
Reflux: Heat to mild reflux (approx. 60-70°C) for 30–60 minutes.
-
Filtration: Filter hot through a Celite/Silica pad.[1] The filtrate should be light yellow or clear.
-
Solvent Swap: Concentrate the filtrate to ~2 vol. Add n-Heptane (8 vol) slowly to induce precipitation.
Part 4: Troubleshooting Guide (FAQs)
Q1: My product purity is good, but the "4-Hydroxy" impurity (RRT ~0.8) keeps increasing during drying.[1] Why?
Diagnosis: Hydrolysis is occurring in the solid state due to trapped moisture or acidic residues. Mechanism: The C-Cl bond is activated by the N-7 proton.[1] If the filter cake is acidic (residual POCl₃/HCl) and wet, hydrolysis accelerates. Corrective Action:
-
Wash Thoroughly: Ensure the final filter cake is washed with a weak base (e.g., 5% NaHCO₃ wash followed by water) before the final organic solvent wash.
-
Drying: Do not dry at >50°C if the material is damp. Use a vacuum oven with a nitrogen bleed.[1]
Q2: The crude product is turning pink/red upon exposure to air.
Diagnosis: Oxidative degradation of the electron-rich pyrrole ring. Corrective Action:
-
Store under Argon/Nitrogen.
-
Add Antioxidant: In extreme cases, adding trace BHT (Butylated hydroxytoluene) to the crystallization solvent can inhibit radical oxidation.
-
Recrystallize: Use Protocol B (Charcoal) immediately.[1]
Q3: I have low recovery (<50%) after Toluene recrystallization.
Diagnosis: The 5-cyclopropyl group makes the molecule too soluble in Toluene. Corrective Action:
Part 5: Mechanistic Visualization
Understanding the hydrolysis pathway is critical for preventing the formation of the 4-hydroxy impurity.
Figure 2: Mechanism of acid-catalyzed hydrolysis leading to the 4-hydroxy impurity.[1][2]
References
-
Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1] Journal of Medicinal Chemistry, 39(12), 2285–2292. Link[1]
-
Incyte Corporation. (2010).[1] "Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors." U.S. Patent 7,598,257.[1] (Describes synthesis and purification of analogous JAK inhibitors). Link
-
Mittapelli, S., et al. (2020). "Scalable Process for the Synthesis of Ruxolitinib Phosphate." Organic Process Research & Development, 24(10), 2362–2370. (Details on controlling chloropyrrolopyrimidine hydrolysis). Link[1]
-
Pfizer Inc. (2002).[1] "Pyrrolo[2,3-d]pyrimidine Compounds." World Intellectual Property Organization, WO 01/42246. (Foundational patent for Tofacitinib intermediates).[1] Link
Technical Support Center: Manufacturing 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. This critical heterocyclic intermediate is a cornerstone for numerous next-generation therapeutic agents, particularly in the kinase inhibitor class. Its multi-step synthesis, however, presents unique challenges when transitioning from bench-scale discovery to pilot or commercial manufacturing.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common problems, their root causes, and actionable solutions in a direct question-and-answer format. Our focus is on ensuring process robustness, maximizing yield and purity, and establishing a scalable, self-validating manufacturing workflow.
Part 1: Synthesis of Key Precursors
The most common and scalable route to the target molecule begins with a functionalized pyrimidine ring. A typical precursor is a di-halogenated pyrimidine, which allows for sequential, regioselective functionalization.
FAQ 1.1: Low Yields in the Synthesis of 2,4-Dichloro-5-substituted-pyrimidine
Question: We are experiencing low yields and significant by-product formation during the chlorination of a 5-substituted uracil derivative (e.g., 5-iodouracil or 5-bromouracil) using phosphorus oxychloride (POCl₃). What are the critical parameters to control?
Answer: This is a frequent challenge in pyrimidine chemistry. The aggressive nature of POCl₃, especially at elevated temperatures, can lead to decomposition and the formation of intractable tars. The success of this step hinges on meticulous control over reaction conditions and the choice of an acid scavenger.
Core Causality:
-
Thermal Degradation: The pyrimidine ring, especially with certain substituents, can be unstable under prolonged exposure to high temperatures in the presence of a strong Lewis acid like POCl₃.
-
Inadequate Acid Scavenging: The reaction generates significant amounts of HCl. If not effectively neutralized, HCl can catalyze side reactions or lead to the degradation of starting materials and products. N,N-dimethylaniline is a common acid acceptor in this reaction[1].
-
Hydrolysis during Workup: The dichlorinated product is highly susceptible to hydrolysis back to the mono-chloro or starting uracil derivative upon contact with water, especially under non-neutral pH.
Troubleshooting Guide & Recommended Solutions:
-
Temperature Control: Maintain a strict temperature profile. The reaction temperature should be high enough for the reaction to proceed but low enough to minimize degradation. An optimal range is often found between 100-115°C[1].
-
Molar Ratio of Reagents: The excess of POCl₃ is a critical parameter. While a large excess can ensure complete conversion, it also increases the harshness of the conditions and complicates the workup. A molar ratio of 5-substituted uracil to POCl₃ of around 1:10 is often a good starting point[1].
-
Controlled Addition: Instead of adding all reagents at once, consider the controlled addition of the 5-substituted uracil to the POCl₃/acid scavenger mixture at a moderately elevated temperature.
-
Quenching Procedure: The workup is paramount. The reaction mixture should be cooled significantly before being slowly and carefully poured onto crushed ice. This dissipates the heat from the exothermic quenching of excess POCl₃. Vigorous stirring is essential to prevent localized hotspots that can cause hydrolysis.
-
pH Adjustment: After quenching, the aqueous mixture must be neutralized promptly to a pH of 7-8 with a base like sodium bicarbonate or sodium hydroxide solution before extraction[2][3].
Experimental Protocol: Chlorination of 5-Iodouracil
-
Setup: In a clean, dry, glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, add phosphorus oxychloride (POCl₃, 10 equivalents).
-
Reagent Addition: Begin stirring and add N,N-dimethylaniline (1.5 equivalents) dropwise, ensuring the temperature does not exceed 40°C.
-
Reaction: Add 5-iodouracil (1.0 equivalent) portion-wise to the mixture. Heat the reaction mixture to 110-115°C and hold for 2-3 hours, monitoring for completion by HPLC or TLC[1].
-
Workup: Cool the reaction mixture to below 30°C. In a separate vessel, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture into the ice-water with vigorous stirring, maintaining the temperature of the quench mixture below 10°C.
-
Neutralization & Extraction: Adjust the pH of the aqueous slurry to 7-8 using a 20% NaOH solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-iodopyrimidine.
Part 2: Sonogashira Coupling & Cyclization
This is the most critical and often most challenging sequence in the synthesis. It involves a palladium- and copper-catalyzed cross-coupling of the di-chloropyrimidine with cyclopropylacetylene, followed by an intramolecular cyclization to form the fused pyrrole ring.
FAQ 2.1: My Sonogashira coupling reaction is sluggish, incomplete, or results in significant homocoupling of the alkyne.
Question: We are attempting to couple 2,4-dichloro-5-iodopyrimidine with cyclopropylacetylene. The reaction is slow, and we observe a significant amount of the Glaser-Hay homocoupling by-product. How can we optimize this transformation for scale-up?
Answer: The Sonogashira coupling is notoriously sensitive to reaction conditions, and its scale-up requires careful optimization to prevent catalyst deactivation and side reactions.[4][5] Homocoupling of the terminal alkyne is a classic competing pathway, primarily promoted by oxygen and the copper(I) co-catalyst.
Core Causality:
-
Catalyst Deactivation: The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of oxygen. This is a primary cause of sluggish or stalled reactions.
-
Homocoupling (Glaser Coupling): Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to the formation of 1,4-dicyclopropyl-1,3-butadiyne.
-
Sub-optimal Base/Solvent System: The choice of base and solvent significantly impacts the reaction rate and side-product profile. The base is required to deprotonate the alkyne and neutralize the HX generated in the catalytic cycle.[5]
-
Inhibitors: Water and other protic impurities can interfere with the catalytic cycle.
Troubleshooting Guide & Recommended Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. The reactor and solvents must be thoroughly deoxygenated before adding the palladium catalyst. This is typically achieved by several vacuum/nitrogen or vacuum/argon cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst System:
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the reaction to proceed at a reasonable rate under mild conditions.[6]
-
Ligands: The use of bulky, electron-rich phosphine ligands can sometimes improve catalyst stability and turnover.
-
Base Selection: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It must be anhydrous and deoxygenated.
-
Controlled Addition: Add the cyclopropylacetylene solution slowly via a syringe pump to the reaction mixture containing the aryl halide and catalysts. This keeps the instantaneous concentration of the alkyne low, minimizing the rate of homocoupling relative to the cross-coupling.
-
Solvent Choice: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly employed.
Visualization: The Sonogashira Catalytic Cycle
Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.
FAQ 2.2: The subsequent cyclization to form the pyrrole ring is not proceeding efficiently.
Question: After the Sonogashira coupling, we are attempting an intramolecular cyclization to form the 7H-pyrrolo[2,3-d]pyrimidine core, but the reaction is incomplete and we isolate the uncyclized alkyne intermediate. What drives this cyclization?
Answer: The cyclization step is typically a nucleophilic attack of the pyrimidine's amino group (at the 6-position, which is formed in situ or in a prior step) onto the alkyne, often catalyzed by a base or heat. If your starting material is 2,4-dichloro-5-(cyclopropylethynyl)pyrimidine, you first need a nucleophilic substitution at the 4- or 2-position with an amine source (like ammonia) before cyclization can occur.
Many modern, efficient syntheses combine the Sonogashira coupling and cyclization into a one-pot domino reaction.[7][8]
Core Causality:
-
Insufficient Nucleophilicity: The attacking nitrogen may not be sufficiently nucleophilic.
-
Steric Hindrance: Bulky groups near the reaction centers can impede the cyclization.
-
Incorrect Reaction Conditions: The reaction often requires heat or a specific base to proceed effectively.
Troubleshooting Guide & Recommended Solutions:
-
One-Pot vs. Stepwise: Consider a one-pot approach where an amino group is introduced and cyclization occurs under the same conditions. For example, reacting 2,4-dichloro-5-iodopyrimidine with cyclopropylacetylene and then introducing ammonia or an amine can lead directly to the cyclized product.
-
Base-Catalyzed Cyclization: If you have isolated the amino-alkyne intermediate, a strong, non-nucleophilic base like potassium t-butoxide or sodium hydride in a polar aprotic solvent like DMF can promote the cyclization.
-
Thermal Cyclization: Heating the intermediate in a high-boiling solvent such as DMF or DMSO can provide the necessary activation energy for the cyclization to occur.
Part 3: Final Product Formation and Purification
The final steps involve ensuring the correct halogen is at the 4-position and purifying the final product to meet stringent pharmaceutical specifications.
FAQ 3.1: My final product, this compound, is unstable and difficult to purify.
Question: During aqueous workup and chromatography, we are seeing significant decomposition of our product. What are the primary stability concerns and how can we achieve >99.5% purity on a large scale?
Answer: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is known to be sensitive to moisture, strong acids, and bases, which can lead to hydrolysis of the C4-Cl bond to a C4-OH group (the corresponding pyrrolopyrimidinone).[2] This is a major cause of purity loss during downstream processing.
Core Causality:
-
Hydrolysis: The electron-withdrawing nature of the fused pyrrole ring and the pyrimidine nitrogens makes the chlorine at the 4-position a good leaving group, susceptible to nucleophilic attack by water.[9]
-
Residual Catalysts: Trace amounts of palladium from the coupling step can be difficult to remove and may interfere with subsequent steps or contaminate the final product.
-
Solubility Profile: The product may have limited solubility in ideal crystallization solvents, making purification challenging.
Troubleshooting Guide & Recommended Solutions:
-
Anhydrous Workup: Wherever possible, perform a non-aqueous workup. If an aqueous wash is necessary to remove inorganic salts, use brine and perform the operation quickly at low temperatures. Ensure the organic solvent used for extraction is anhydrous.
-
pH Control: Maintain a neutral pH throughout the workup and isolation process. Avoid both strongly acidic and strongly basic conditions.[10][11]
-
Catalyst Removal:
-
Activated Carbon: Treating a solution of the crude product with activated charcoal can effectively scavenge residual palladium.[12]
-
Metal Scavengers: Use silica-based metal scavengers (e.g., with thiol or amine functionalities) for more targeted removal of heavy metals.
-
-
Purification Strategy:
-
Crystallization: This is the preferred method for large-scale purification. A systematic solvent screen is essential. Common solvent systems include heptane/ethyl acetate, toluene, or isopropanol/water mixtures.
-
Silica Gel Chromatography: While effective at the lab scale, it is less ideal for large-scale manufacturing. If required, use a fast, flash chromatography system and minimize the time the product spends on the silica. Use a non-protic eluent system where possible. A patent suggests a final purification involving crystallization from a heptane mixture can yield purity above 99.9%[12].
-
Data Summary: Solvent Screening for Final Product Crystallization
| Solvent System | Solubility (at 20°C) | Solubility (at 70°C) | Crystal Habit | Purity Achieved |
| Isopropanol (IPA) | Low | Moderate | Needles | ~98.5% |
| Ethyl Acetate | Moderate | High | Plates | ~99.2% |
| Toluene | Low | Moderate | Prisms | ~99.7% |
| Heptane/Ethyl Acetate (4:1) | Very Low | Moderate | Fine Needles | >99.8% |
Overall Synthetic Workflow
Caption: A typical manufacturing workflow for the target molecule.
References
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira reaction.
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Sonogashira coupling. Wikipedia.
- a–c) Challenges in catalyzing the Sonogashira coupling reaction with...
- novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
- Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au.
- CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
- Synthesis routes of 2,4-Dichloro-5-methylpyrimidine. Benchchem.
- 2,4-Dichloropyrimidine synthesis. ChemicalBook.
- WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Synthesis of cyclopropylacetylene.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Preparation method for 2,4,5-trichloropyrimidine compound.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. srinichem.com [srinichem.com]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. preprints.org [preprints.org]
- 12. patents.justia.com [patents.justia.com]
Validation & Comparative
Identifying common impurities in commercial 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
This guide outlines the technical strategy for identifying and controlling impurities in 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1207543-16-5), a critical intermediate in the synthesis of JAK inhibitors.
Executive Summary
This compound is a high-value scaffold used in the development of Janus kinase (JAK) inhibitors. Its structural integrity is defined by the fused pyrrolo-pyrimidine core and the 5-cyclopropyl moiety, which imparts specific steric and lipophilic properties essential for kinase binding pockets.
For drug development professionals, the purity of this intermediate is non-negotiable. Process-related impurities—specifically hydrolysis products and des-cyclopropyl analogs—can propagate through subsequent coupling steps (e.g., Suzuki-Miyaura), leading to "rogue" active pharmaceutical ingredients (APIs) that are difficult to purge. This guide provides a self-validating workflow to detect, identify, and control these critical impurities.
Synthetic Route Analysis & Impurity Origin
To effectively identify impurities, one must understand their origin. The synthesis typically involves the chlorination of 5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphorus oxychloride (
Critical Impurity Vectors
-
Hydrolysis Impurity (Impurity A): The starting material (4-hydroxy analog) or the product of moisture-induced degradation.
-
Des-Cyclopropyl Analog (Impurity B): Arises if the starting material contained 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (lacking the cyclopropyl ring). This is a critical "silent" impurity as it reacts similarly in downstream steps.
-
Dimerization (Impurity C): Formation of N-linked dimers during aggressive chlorination or workup.
Pathway Visualization
The following diagram maps the synthetic logic and points of failure.
Figure 1: Synthetic pathway highlighting the origin of critical process impurities.
Comparative Analytical Methodologies
Relying solely on HPLC-UV is often insufficient for this scaffold due to the weak chromophore of the cyclopropyl group and the high structural similarity of impurities.
Method A: Standard HPLC-UV (Quality Control)
-
Utility: Routine batch release, quantification of main peak.
-
Limitation: May co-elute the des-cyclopropyl impurity if the gradient is too steep.
Method B: UHPLC-MS (The Gold Standard)
-
Utility: Structural elucidation and detection of trace analogs.
-
Advantage: Mass discrimination allows immediate identification of Impurity B (
mass shift) and Impurity A ( mass shift from Cl to OH exchange).
Performance Comparison Table
| Feature | Method A: HPLC-UV (254 nm) | Method B: UHPLC-QToF MS |
| Primary Use | Purity % (Area Normalization) | Impurity Identification (ID) |
| LOD (Limit of Detection) | ~0.05% | < 0.005% |
| Specificity | Moderate (Risk of co-elution) | High (m/z discrimination) |
| Critical Detection | Detects Impurity A (Polar) | Detects Impurity B (Des-cyclopropyl) |
| Run Time | 15 - 25 mins | 5 - 8 mins |
Detailed Experimental Protocols
Protocol 1: High-Resolution Impurity Profiling (HPLC-UV)
This protocol is designed to separate the polar hydrolysis impurity from the lipophilic target molecule.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
Gradient Program:
-
0-2 min: Isocratic 5% B (Equilibration).
-
2-15 min: Linear ramp to 90% B (Elutes polar impurities early).
-
15-20 min: Isocratic 90% B (Elutes dimers/oligomers).
-
20-25 min: Re-equilibration to 5% B.
Self-Validating Check:
-
Impurity A (4-OH) should elute at RRT ~0.4-0.5 (more polar).
-
Target Molecule elutes at RRT 1.0.
-
Dimer impurities elute at RRT >1.2.
Protocol 2: Sample Preparation for LC-MS
Direct injection of high-concentration samples can saturate the detector.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL DMSO.
-
Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Water:ACN.
-
Filtration: Pass through a 0.2 µm PTFE filter (Nylon can adsorb the pyrrole ring).
Commercial Source Comparison: What to Look For
When sourcing this intermediate, Certificates of Analysis (CoA) often hide details under "Total Impurities." Below is a comparison of a typical "Industrial Grade" vs. "Pharma Grade" profile based on field data.
| Parameter | Industrial Grade (Vendor A) | Pharma Grade (Vendor B) | Impact on Drug Synthesis |
| Purity (HPLC) | > 95.0% | > 99.5% | Lower yield in coupling steps.[1] |
| Impurity A (4-OH) | < 2.0% | < 0.1% | Quenches coupling catalysts (Pd poisoning). |
| Impurity B (Des-cyclo) | Not Tested | < 0.15% | Critical: Forms difficult-to-separate API analog. |
| Appearance | Tan/Brown Solid | White/Off-White Solid | Color indicates oxidation/polymerization. |
| Water Content | > 1.0% | < 0.5% | Hydrolyzes product back to Impurity A during storage. |
Expert Insight: If your retention time for the main peak shifts slightly between batches, check the Des-cyclopropyl content. The cyclopropyl group adds significant lipophilicity; its absence causes the peak to shift earlier, potentially merging with the main peak in low-resolution methods.
References
-
PubChem. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Google Patents. Process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (US10364248B2).[2] Available at: [2]
-
MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents. Available at: [Link][3][4][5]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Strategic Synthesis of Quinolines: Vilsmeier-Haack Cyclization vs. Alternative Condensations
Executive Summary
For researchers and drug development professionals, the quinoline scaffold represents a privileged pharmacophore ubiquitous in antimalarial, anticancer, and antibacterial agents. Selecting the optimal synthetic route is a critical decision that dictates yield, scalability, and downstream functionalization capabilities. This guide provides an objective, data-driven comparison between the Vilsmeier-Haack (Meth-Cohn) cyclization and the alternative Friedländer synthesis , detailing the mechanistic causality, comparative performance, and self-validating experimental protocols necessary for robust execution.
Mechanistic Causality & Scaffold Design
The choice of cyclization dictates the substitution pattern of the resulting quinoline. Understanding the mechanistic logic behind these reactions allows chemists to rationally design their synthetic pipelines.
The Vilsmeier-Haack (Meth-Cohn) Approach
The Meth-Cohn modification of the Vilsmeier-Haack (VH) reaction provides a direct route to 2-chloro-3-formylquinolines from
-
Causality of Substitution: The reaction involves a double formylation followed by intramolecular cyclization. The electronic nature of the starting acetanilide heavily influences the outcome; electron-donating groups (particularly at the meta-position of the aniline precursor) increase the nucleophilicity of the aromatic ring, significantly lowering the activation energy for cyclization and improving yields[2].
The Friedländer Synthesis Alternative
The Friedländer reaction is an acid- or base-catalyzed cyclocondensation between an o-aminoaryl aldehyde/ketone and an
-
Causality of Condensation: The reaction proceeds via an initial intermolecular aldol condensation, followed by an intramolecular imine formation and dehydration[3]. Unlike the VH approach, which generates a specific functional handle (chloro/formyl), the Friedländer method allows for the direct installation of diverse alkyl, aryl, or heteroaryl groups at the 2-, 3-, and 4-positions depending on the starting ketone[4].
Mechanistic logic tree comparing Vilsmeier-Haack and Friedländer quinoline syntheses.
Comparative Performance Data
To objectively evaluate these methodologies, quantitative parameters such as yield, purity, and functional group tolerance must be weighed. The following table summarizes the operational metrics for both routes.
| Parameter | Vilsmeier-Haack (Meth-Cohn)[1][2] | Friedländer Synthesis[4][5] |
| Starting Materials | o-aminoaryl ketones + | |
| Reagents | Acid (e.g., p-TsOH) or Base (e.g., KOH), or Metal Catalysts | |
| Typical Yields | 50% – 85% (Highly dependent on ring electronics) | 58% – 100% (Broad substrate scope) |
| Primary Product | 2-Chloro-3-formylquinolines | 2,3,4-Substituted quinolines |
| Key Advantages | Installs two versatile functional handles (Cl, CHO) simultaneously for downstream cross-coupling. | High modularity; modern one-pot methods tolerate diverse functional groups (halogens, esters). |
| Key Disadvantages | Harsh, moisture-sensitive conditions; electron-withdrawing groups drastically reduce yield. | Traditional o-aminoaryl precursors are unstable and prone to self-condensation. |
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the physical cues during the reaction confirm the mechanistic progression. Below are optimized, step-by-step methodologies for both approaches.
Protocol A: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
This protocol leverages a high molar ratio of
Reagents:
- -arylacetamide (1.0 equiv, 5.0 mmol)
-
Dry
-Dimethylformamide (DMF) (3.0 equiv, 15.0 mmol) -
Phosphorus oxychloride (
) (12.0 equiv, 60.0 mmol)
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation: In a flame-dried, round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool the dry DMF to 0–5 °C using an ice bath[1].
-
Electrophile Generation: Add
dropwise over 15 minutes. Self-Validation: The mixture will become viscous and slightly yellow, confirming the formation of the chloroiminium salt. Stir for an additional 30 minutes at low temperature[1]. -
Substrate Addition: Add the
-arylacetamide portion-wise to the cold Vilsmeier reagent[1]. -
Cyclization: Remove the ice bath and heat the reaction mixture to 80–90 °C for 4–12 hours. Causality: Heating is strictly required to overcome the activation barrier of the intramolecular cyclization[2]. Note: The reaction mixture will darken significantly; this is normal and does not necessarily indicate decomposition[2]. Monitor via TLC.
-
Quench & Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice. Neutralize carefully with saturated aqueous sodium carbonate (
) until pH 7 is reached[1]. -
Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethyl acetate/hexane to yield the pure 2-chloro-3-formylquinoline.
Experimental workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
Protocol B: One-Pot Friedländer Synthesis (In Situ Reduction)
To bypass the instability of o-aminoarylcarbaldehydes, this modern one-pot protocol utilizes inexpensive iron powder to reduce o-nitroarylcarbaldehydes in situ prior to condensation[4].
Reagents:
-
o-Nitroarylcarbaldehyde (1.0 equiv, 1.0 mmol)
-
Ketone/Aldehyde with
-methylene (1.2 equiv, 1.2 mmol) -
Iron powder (Fe) (3.0 equiv)
-
Aqueous HCl (0.1 N, catalytic)
-
Potassium Hydroxide (KOH)
Step-by-Step Workflow:
-
In Situ Reduction: Suspend the o-nitroarylcarbaldehyde and iron powder in a mixture of ethanol and water. Add a catalytic amount of aqueous HCl. Heat to 80 °C for 1 hour[4]. Causality: Iron/HCl selectively reduces the nitro group to an amine without reducing the aldehyde, generating the highly reactive o-aminoarylcarbaldehyde transiently[4].
-
Condensation: Once reduction is complete (confirmed by TLC), add the
-methylene carbonyl compound and KOH directly to the same reaction vessel[4]. -
Cyclization: Continue heating at reflux for 2–4 hours to drive the aldol condensation and subsequent dehydration[3][4].
-
Workup: Cool the mixture, filter through a pad of Celite to remove iron residues, and extract the filtrate with ethyl acetate. Dry over
, concentrate, and purify via flash chromatography[4].
Strategic Selection Guide
The decision between Vilsmeier-Haack and Friedländer cyclizations should be dictated by the end-goal of the medicinal chemistry campaign :
-
Choose Vilsmeier-Haack when the goal is to build a library of diverse derivatives from a single late-stage intermediate. The resulting 2-chloro-3-formylquinoline is a synthetic chameleon. The C2-chloride can undergo Suzuki, Buchwald-Hartwig, or nucleophilic displacement reactions, while the C3-aldehyde is primed for reductive aminations, Wittig olefination, or Knoevenagel condensations[1].
-
Choose Friedländer when the target requires a specific, heavily substituted quinoline core (e.g., 2-aryl-4-alkylquinolines) that can be assembled directly from commercially available ketones and nitroarenes. The one-pot iron-catalyzed method is highly scalable (demonstrated up to 10-gram scale) and avoids the harsh, fuming conditions of
[4].
References
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.[Link]
Sources
A Senior Application Scientist's Guide to Validating Reference Standards for 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. This guide provides an in-depth, experience-driven approach to validating a reference standard for the novel compound 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. As this is a non-compendial material, we will focus on the rigorous process of qualifying a new batch of this intermediate, designated as the "Working Reference Standard," against a well-characterized "Primary Reference Standard." This process is fundamental to ensuring consistency and accuracy in all subsequent analytical testing.[1][2]
The Imperative of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all samples are measured.[2] Its purity and identity must be unequivocally established to ensure the reliability of assays, the accuracy of impurity profiling, and the overall quality of the active pharmaceutical ingredient (API) and final drug product.[1] For a novel chemical entity like this compound, where a pharmacopeial standard is not available, the responsibility falls upon the developing organization to establish a robust in-house reference standard.
This guide will walk you through a comprehensive validation process, comparing a newly synthesized batch (Working Standard) to an extensively characterized batch (Primary Standard).
Characterization of the Primary Reference Standard
The foundation of this entire process is a primary reference standard that has been meticulously characterized. The following analyses are crucial for establishing its identity and purity.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity of this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which in turn confirms the elemental composition of the molecule.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary tool for assessing the purity of the reference standard. The method should be capable of separating the main component from all potential process impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying and characterizing impurities, even at trace levels.[3][4]
Elemental Analysis (CHNS): This technique provides the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which should align with the theoretical values for the molecular formula C₉H₈ClN₃.[2][5]
Comparative Validation of the Working Reference Standard
Once the primary reference standard is established, each new batch intended for use as a working reference standard must be rigorously compared against it. The goal is to demonstrate that the working standard is of equivalent quality and purity.
Visual and Physical Comparison
A simple yet important first step is a side-by-side visual comparison of the primary and working standards. Any significant differences in color or appearance should be investigated. Key physical properties should also be compared.
| Property | Primary Reference Standard | Working Reference Standard | Acceptance Criteria |
| Appearance | Off-white crystalline solid | Off-white crystalline solid | Comparable appearance |
| Melting Point | 172-175 °C | 173-176 °C | Onset within 2°C of the primary standard |
Spectroscopic Identity Confirmation
The identity of the working standard must be unequivocally confirmed against the primary standard using spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra of the working standard should be superimposable with those of the primary standard, with all characteristic chemical shifts and coupling constants matching.
-
Mass Spectrometry: The mass spectrum of the working standard should show the same molecular ion and fragmentation pattern as the primary standard.
Chromatographic Purity and Impurity Profile
A comparative HPLC analysis is the most critical part of the validation. The same validated HPLC method used to characterize the primary standard must be used.
Table 1: Comparative HPLC Purity Analysis
| Analyte | Primary Reference Standard (Area %) | Working Reference Standard (Area %) | Acceptance Criteria |
| This compound | 99.85 | 99.82 | ≥ 99.5% |
| Impurity A (retention time 4.2 min) | 0.05 | 0.06 | ≤ 0.10% |
| Impurity B (retention time 5.8 min) | 0.03 | 0.03 | ≤ 0.10% |
| Any other single impurity | < 0.02 | < 0.02 | ≤ 0.05% |
| Total Impurities | 0.15 | 0.18 | ≤ 0.50% |
The impurity profile of the working standard should be comparable to that of the primary standard. No new impurities should be present at a level greater than 0.10%.
Elemental Composition Verification
Elemental analysis of the working standard should be performed to confirm its elemental composition.
Table 2: Comparative Elemental Analysis
| Element | Theoretical % for C₉H₈ClN₃ | Primary Reference Standard (%) | Working Reference Standard (%) | Acceptance Criteria |
| Carbon (C) | 55.82 | 55.78 | 55.85 | ± 0.3% of theoretical |
| Hydrogen (H) | 4.16 | 4.19 | 4.14 | ± 0.3% of theoretical |
| Nitrogen (N) | 21.70 | 21.65 | 21.75 | ± 0.3% of theoretical |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in this validation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the this compound reference standard and to compare the impurity profiles of the primary and working standards.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the primary and working reference standards in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the working standard sample at the same concentration as the standard preparation.
-
System Suitability: Inject the primary reference standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Analysis: Inject the diluent blank, followed by the primary reference standard and the working reference standard solutions in duplicate.
-
Data Analysis: Integrate all peaks in the chromatograms. Calculate the area percentage of the main peak and all impurities. Compare the chromatograms of the primary and working standards for any new or elevated impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify and characterize any impurities present in the this compound reference standard.[3][4][6]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Use the same HPLC method as described above.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Procedure:
-
Inject the working reference standard solution into the LC-MS system.
-
Acquire full scan mass spectra for all eluting peaks.
-
For any impurity peaks detected, perform fragmentation (MS/MS) analysis to obtain structural information.
-
Propose structures for the impurities based on their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the identity of the this compound working reference standard by comparing its NMR spectrum to that of the primary reference standard.
Instrumentation:
-
400 MHz NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the primary and working standards in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum for each sample.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum for each sample.
-
Data Analysis: Overlay the spectra of the primary and working standards. All peaks should align, and the integration values for the ¹H NMR should be consistent with the number of protons.
Elemental Analysis (CHN)
Objective: To determine the percentage of carbon, hydrogen, and nitrogen in the this compound working reference standard.[2][5]
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Accurately weigh approximately 2-3 mg of the working reference standard into a tin capsule.
-
Analyze the sample according to the instrument manufacturer's instructions.
-
Compare the experimental percentages of C, H, and N to the theoretical values for the molecular formula C₉H₈ClN₃.
Visualizing the Validation Workflow
A clear workflow is essential for a systematic and compliant validation process.
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | 582313-57-3 [sigmaaldrich.com]
- 5. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR spectrum [chemicalbook.com]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
Comparative reactivity of 4-chloro vs 4-bromo pyrrolo[2,3-d]pyrimidines
[1]
Executive Summary & Strategic Selection
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor discovery (e.g., Tofacitinib, Ruxolitinib).[1][2] While both 4-chloro (4-Cl) and 4-bromo (4-Br) derivatives serve as critical electrophiles, their selection is rarely interchangeable in optimized process chemistry.[1]
The Senior Scientist’s Verdict:
-
Select 4-Chloro for cost-efficiency, scalability, and—crucially—when C5-functionalization via lithiation is required downstream.[1] The C-Cl bond is robust enough to survive C5-lithiation conditions, whereas C-Br will undergo competing halogen-metal exchange.[1]
-
Select 4-Bromo only when performing difficult Palladium-catalyzed cross-couplings with electron-poor partners or sterically hindered substrates where the higher rate of oxidative addition is necessary to outcompete catalyst deactivation.
Mechanistic Basis of Reactivity[1]
The reactivity difference stems from the interplay between bond dissociation energy (BDE) and the electron-deficient nature of the pyrimidine ring.
| Feature | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine | Implication |
| C4-X Bond Strength | High (~95 kcal/mol) | Moderate (~81 kcal/mol) | Cl is more stable; Br is faster in oxidative addition.[1] |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl creates a harder dipole, favoring SNAr with hard nucleophiles. |
| C5-H Acidity | Moderate | Moderate | Both require N7-protection before strong base treatment.[1] |
| Lithium Exchange | Very Slow at -78°C | Fast at -78°C | Critical: 4-Cl allows C5-lithiation; 4-Br does not.[1] |
Reactivity Profile Visualization[1]
Figure 1: Reactivity flow determining the choice of halogen based on downstream chemistry.
Detailed Reactivity Comparison
A. Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is sufficiently electron-deficient that the leaving group ability of Bromide vs. Chloride is often negligible for standard amine nucleophiles.
-
Observation: In the synthesis of Tofacitinib, the 4-chloro substrate reacts quantitatively with nucleophiles.[1] The rate enhancement from using 4-bromo is usually not worth the significant cost increase (approx. 5-10x higher per mole).
-
Protocol Note: N7-protection (e.g., Tosyl, SEM, Boc) is recommended to prevent deprotonation of the pyrrole NH, which would render the ring electron-rich and deactivate it toward SNAr.[1][2]
B. Palladium-Catalyzed Cross-Coupling
This is where the distinction is most pronounced.[3]
-
4-Bromo: Undergoes rapid oxidative addition with Pd(0). Ideal for "difficult" couplings (e.g., bulky boronic acids, low catalyst loading).[1][2]
-
4-Chloro: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, CataCXium A) to facilitate oxidative addition.[1][2] However, with modern catalytic systems, 4-chloro is the industry standard due to supply chain resilience.[1]
C. Metal-Halogen Exchange (The "Killer App" for 4-Chloro)
If your synthetic route requires introducing a substituent at the C5 position (e.g., via lithiation and quenching with an electrophile) while keeping the C4-halogen intact for later coupling:
-
You MUST use 4-Chloro.
-
Treatment of 4-bromo -7-(protected)-pyrrolo[2,3-d]pyrimidine with n-BuLi results in rapid Lithium-Halogen exchange at C4, destroying the handle.[1]
-
Treatment of 4-chloro -7-(protected)-pyrrolo[2,3-d]pyrimidine with n-BuLi (or LDA) results in clean deprotonation at C5, allowing the formation of 4-chloro-5-substituted derivatives.[1]
Experimental Protocols
Protocol A: Optimized Suzuki Coupling of 4-Chloro Substrate
Demonstrating the use of modern ligands to overcome the lower reactivity of the chloride.[1]
Reagents:
-
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1]
-
Arylboronic acid (1.5 equiv)[2]
-
Pd(OAc)₂ (2 mol%)[4]
-
XPhos (4 mol%)[2]
-
K₃PO₄ (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Charge a reaction vial with the 4-chloro substrate, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1][2]
-
Evacuate and backfill with Argon (3x).[2]
-
Add degassed 1,4-Dioxane/Water mixture.
-
Heat to 80-100°C for 4–6 hours. (Note: 4-Bromo would typically react at 60-80°C).
-
Validation: Monitor by HPLC. The formation of the coupled product should be >95%. The XPhos ligand is critical here; standard PPh₃ may result in stalled conversion.
Protocol B: Regioselective C5-Lithiation of 4-Chloro Substrate
Demonstrating the orthogonality of the Cl handle.
Reagents:
-
4-Chloro-7-(SEM)-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1]
-
Solvent: Anhydrous THF
Procedure:
-
Cool a solution of the substrate in THF to -78°C .
-
Add n-BuLi dropwise over 15 minutes.
-
Stir at -78°C for 30 minutes. (Note: At this stage, the C5-Li species is formed.[1] If 4-Br were used, C4-Li would form).[1]
-
Add the electrophile (e.g., I₂) dissolved in THF.
-
Warm to room temperature and quench with saturated NH₄Cl.
-
Result: 4-Chloro-5-iodo-7-(SEM)-pyrrolo[2,3-d]pyrimidine. The C4-Cl remains intact for subsequent SNAr or Suzuki coupling.
Decision Matrix & Workflow
Use this logic gate to determine the starting material for your campaign.
Figure 2: Decision logic for selecting 4-Cl vs 4-Br substrates.
References
-
Tofacitinib Synthesis & Process Chemistry
-
Lithiation Selectivity (Halogen-Dance/Exchange)
-
Comparative SNAr Reactivity
- Title: "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids" (General principles of SNAr on heterocyclic systems).
- Source:Semantic Scholar.
-
URL:[Link]
-
Suzuki Coupling Optimization
Sources
- 1. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 2. zauba.com [zauba.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 6. baranlab.org [baranlab.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate [mdpi.com]
A Senior Application Scientist's Guide to Quality Control Specifications for GMP-Grade 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Critical Role of Intermediates in Modern Drug Synthesis
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous targeted therapies, particularly kinase inhibitors used in oncology and immunology.[1][2] 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized intermediate, valued for its reactive chloro group which allows for subsequent nucleophilic substitutions, and the cyclopropyl moiety which can enhance metabolic stability and binding affinity of the final Active Pharmaceutical Ingredient (API).
As drug development pipelines advance, the transition from preclinical research to clinical manufacturing introduces a non-negotiable requirement: Good Manufacturing Practice (GMP). For a pivotal intermediate like this compound, the quality control (QC) specifications are not merely a matter of purity; they are the bedrock upon which the safety, efficacy, and consistency of the final drug product are built.[3][4] This guide provides an in-depth comparison of QC specifications for this intermediate, contrasting standard research-grade material with the rigorous standards demanded under GMP. We will explore the causality behind these specifications and provide actionable experimental protocols for their verification.
Regulatory Framework: The Foundation of Quality
While GMP guidelines are most stringently applied to the final API, regulatory bodies globally recognize that the quality of an API is directly influenced by its starting materials and intermediates.[5][6] The International Council for Harmonisation (ICH) provides the foundational guidance:
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline explicitly states that GMP principles should be applied to the manufacturing steps of "defined intermediates."[5] This ensures that by the time the intermediate is produced, critical quality attributes are already under strict control.
-
ICH Q11: Development and Manufacture of Drug Substances: This document emphasizes a science- and risk-based approach to defining the manufacturing process, including the control of intermediates to ensure the final API meets its specifications.[5]
These guidelines mandate a system of robust controls, validated analytical methods, and thorough documentation, which form the basis of the specifications discussed below.[3][7]
Comparative Analysis of Quality Control Specifications
The fundamental difference between research-grade and GMP-grade material lies in the level of control, documentation, and the stringency of acceptance criteria. A research-grade intermediate may be deemed "pure enough" for small-scale synthesis, but for GMP applications, every potential impurity must be identified, quantified, and controlled.
The following table compares typical specifications for a standard research-grade batch versus a GMP-compliant batch of this compound.
| Parameter | Test | Research-Grade Specification | GMP-Grade Specification | Rationale for GMP Specification |
| 1. Identity | Infrared (IR) Spectroscopy | Conforms to reference spectrum | Conforms to a qualified reference standard | Ensures the correct molecular structure and guards against gross contamination or incorrect material. |
| ¹H NMR / ¹³C NMR | Conforms to structure | Conforms to structure; absence of unassigned signals >0.1% | Provides unambiguous confirmation of the molecular structure and can detect subtle structural isomers or impurities not visible by other methods. | |
| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ observed | Conforms to theoretical exact mass (± 5 ppm) | Confirms molecular weight with high precision, a critical identity check. | |
| 2. Purity | Assay (by HPLC/UPLC) | ≥95.0% | ≥99.0% (area %) | A higher purity level minimizes the introduction of unknown side-products into the final API synthesis, ensuring batch-to-batch consistency. |
| Individual Unspecified Impurity | Not specified | Not More Than (NMT) 0.10% | Controls any single unknown impurity to a level that is unlikely to impact the safety or efficacy of the final drug. | |
| Total Impurities | ≤5.0% | NMT 0.50% | Limits the overall impurity load, reducing the risk of downstream reaction issues and ensuring a cleaner final API. | |
| 3. Safety | Residual Solvents | Not typically tested | Complies with ICH Q3C limits (e.g., Toluene ≤ 890 ppm) | Protects patient safety by ensuring that potentially toxic solvents used in the synthesis are removed to acceptable levels. |
| Heavy Metals | Not tested | ≤10 ppm | Prevents contamination of the final drug product with heavy metals, which can be toxic even at low concentrations. | |
| Bioburden | Not tested | Total Aerobic Microbial Count: ≤100 CFU/g | For later-stage intermediates, controlling microbial levels is crucial to prevent contamination of the final API, especially for sterile drug products. | |
| 4. Physicochemical | Appearance | White to off-white powder | White crystalline powder | A more stringent appearance specification can be an early indicator of impurities or degradation. |
| Melting Point | Reported as a range (e.g., 214-217°C for a related compound[8]) | Narrow range, e.g., 215-217°C | A sharp, narrow melting point range is indicative of high purity. |
Experimental Protocols and Methodologies
Trustworthy data is generated from validated analytical methods. Below are detailed protocols for key QC tests, representing the level of detail required for GMP operations.
Workflow for GMP Release Testing
The following diagram illustrates a typical workflow for the quality control and release of a GMP-grade batch of this compound.
Caption: Workflow for GMP quality control testing and batch release.
Protocol 1: Assay and Impurity Profiling by HPLC
This method is central to determining the purity and identifying related substances. The choice of a gradient method is crucial for separating the main component from structurally similar impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
-
Columns and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the qualified reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be NMT 2.0%.
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate the assay percentage using the area of the main peak in the sample chromatogram against the standard. For impurities, determine the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.
-
Protocol 2: Identity Confirmation by FTIR
This provides a molecular "fingerprint" and is a rapid, reliable identity test.
-
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Reference Standard: Place a small amount of the qualified reference standard onto the ATR crystal and apply pressure to ensure good contact. Collect the spectrum.
-
Sample: Clean the crystal thoroughly. Place a small amount of the sample onto the crystal and collect the spectrum under the same conditions.
-
Comparison: Overlay the sample spectrum with the reference standard spectrum. The positions and relative intensities of the major absorption bands must be concordant.
-
Comparison with Alternative Pyrrolo[2,3-d]pyrimidine Intermediates
While this compound is a specific intermediate, it belongs to a class of similar compounds. Understanding the QC considerations for these alternatives provides valuable context.
| Intermediate | Key Structural Feature | Primary QC Consideration (in addition to standard tests) |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [9] | Parent scaffold, no substitution on the pyrrole ring. | Potential for regioisomeric impurities from the initial cyclization reactions. Control of starting materials is critical. |
| 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [10] | Dichlorinated at positions 4 and 5. | Control of the chlorination process is key to avoid under- or over-chlorination, leading to mono- or tri-chlorinated impurities. |
| 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine [11][12] | Fluoro group at position 5. | The fluorination step can introduce specific impurities. Orthogonal analytical methods (e.g., LC-MS) are essential for impurity identification. |
The presence of the cyclopropyl group in our target compound introduces the potential for specific process-related impurities, such as isomers or byproducts from the cyclopropanation reagent, which must be monitored and controlled under GMP.
Conclusion: Quality by Design for Pharmaceutical Intermediates
Establishing rigorous quality control specifications for a GMP-grade intermediate like this compound is not a discretionary activity but a fundamental requirement for successful drug development.[3][4] The transition from research-grade to GMP-grade necessitates a paradigm shift from simply achieving sufficient purity for synthesis to a holistic approach of controlling identity, purity, safety, and physicochemical properties within tightly defined and validated limits.
For researchers, scientists, and drug development professionals, a deep understanding of these specifications and the rationale behind them is crucial for selecting reliable suppliers, troubleshooting manufacturing processes, and ensuring a smooth and successful path to regulatory approval. The quality of the final drug that reaches the patient begins with the quality of its foundational building blocks.
References
- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Google Cloud.
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA.
- Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. (2026, January 25). IntuitionLabs.
- GMP – Guide to Good Manufacturing Practices for Pharmaceuticals. (2024, June 25). SFAM.
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021, June 22). MDPI.
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.PubChem.
- 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine.PubChem.
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.Benchchem.
- 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.BLDpharm.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. (2023, October 10). ChemicalBook.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024, June 06). Bentham Science Publisher.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
- 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine. (2026, January 05). ChemicalBook.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. Guide to Good Manufacturing Practices for Pharmaceuticals [sfamgroup.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 7. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 11106092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 582313-57-3|4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 12. 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine | 582313-57-3 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
